molecular formula C9H6N2 B1457022 4-Ethynyl-1H-indazole CAS No. 1093847-83-6

4-Ethynyl-1H-indazole

Cat. No.: B1457022
CAS No.: 1093847-83-6
M. Wt: 142.16 g/mol
InChI Key: VMCKZKKJPWCQIR-UHFFFAOYSA-N
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Description

4-Ethynyl-1H-indazole (CAS 1093847-83-6) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features an indazole heterocycle functionalized with a reactive ethynyl group at the 4-position, making it a versatile intermediate for click chemistry and metal-catalyzed cross-coupling reactions. Its primary research application is in the synthesis of novel small-molecule inhibitors for oncology targets. The compound serves as a critical precursor in the development of potent pan-BCR-ABL inhibitors, such as AKE-72, which are active against imatinib-resistant chronic myeloid leukemia, including the challenging T315I gatekeeper mutant . Furthermore, the indazole scaffold is extensively explored in immuno-oncology, forming the core structure of investigational compounds targeting the PD-1/PD-L1 protein-protein interaction, a key immune checkpoint . The 1H-indazole-3-amine pharmacophore is a recognized hinge-binding fragment that effectively interacts with the kinase domain of various tyrosine kinases, underscoring its utility in designing kinase inhibitors . This product is supplied for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-2-7-4-3-5-9-8(7)6-10-11-9/h1,3-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCKZKKJPWCQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C=NNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093847-83-6
Record name 4-ethynyl-1H-indazole
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Foundational & Exploratory

A Senior Application Scientist's Guide to the Therapeutic Potential of Indazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its unique structural and electronic properties allow it to serve as a versatile template for designing potent and selective modulators of a wide array of biological targets. This guide provides an in-depth technical overview of the therapeutic applications of indazole-containing compounds, focusing on their mechanisms of action in key disease areas, particularly oncology. We will explore the causal rationale behind their design, detail validated experimental workflows for their evaluation, and present a forward-looking perspective on the future of this remarkable heterocyclic scaffold in drug discovery.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The indazole ring system is a nitrogen-containing heterocycle that has garnered immense interest in drug discovery.[1][2][3] Its structure, featuring a bicyclic arrangement of a pyrazole and a benzene ring, provides a rigid yet adaptable framework for molecular design.[2][4] The two nitrogen atoms within the pyrazole moiety can act as both hydrogen bond donors and acceptors, facilitating critical interactions with the active sites of proteins and enzymes. This dual capacity is a key reason for its designation as a privileged scaffold—a molecular framework that is capable of binding to multiple, distinct biological targets.

The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form, offering a reliable and predictable platform for chemical modification.[2] Synthetic chemists can readily functionalize the indazole core at various positions, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This adaptability is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles during the drug development process. The result is a vast chemical space of indazole derivatives with a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and anti-HIV effects.[2][3][5][6]

Key Therapeutic Areas and Mechanisms of Action

The versatility of the indazole scaffold has led to the development of therapeutic agents across numerous disease areas.[7][8][9] Its most profound impact to date has been in oncology, where indazole-based molecules have proven to be highly effective inhibitors of protein kinases, enzymes that play a central role in cancer cell signaling.

Oncology: Targeting Kinase Signaling

Protein kinases are critical regulators of cellular processes such as proliferation, survival, and angiogenesis. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The indazole scaffold is particularly well-suited to fit into the ATP-binding pocket of many kinases, acting as a competitive inhibitor and blocking downstream signaling.

Key Examples of Indazole-Based Kinase Inhibitors:

CompoundPrimary Target(s)Approved Indication(s)
Pazopanib VEGFR, PDGFR, c-KitRenal Cell Carcinoma, Soft Tissue Sarcoma
Axitinib VEGFR1, VEGFR2, VEGFR3Advanced Renal Cell Carcinoma
Entrectinib TRK A/B/C, ROS1, ALKROS1-positive NSCLC, NTRK fusion-positive solid tumors

This table summarizes key FDA-approved indazole-containing kinase inhibitors, highlighting their primary molecular targets and clinical applications.

Mechanism of Action: Inhibition of VEGFR Signaling

A pivotal pathway in tumor growth is angiogenesis, the formation of new blood vessels, which is largely driven by the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs). Indazole-based drugs like Pazopanib and Axitinib are potent inhibitors of VEGFRs.

Causality: By binding to the ATP-binding site of the VEGFR tyrosine kinase domain, these drugs prevent the autophosphorylation and activation of the receptor. This blockade inhibits downstream signaling cascades, primarily the Ras-Raf-MEK-ERK pathway, which is crucial for endothelial cell proliferation and migration.[10] The ultimate consequence is a reduction in tumor vascularization, leading to nutrient deprivation and the inhibition of tumor growth.

Below is a diagram illustrating the inhibition of the VEGFR signaling pathway by an indazole-based inhibitor.

VEGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK P_ERK p-ERK ERK->P_ERK Phosphorylation Transcription Gene Transcription (Proliferation, Angiogenesis) P_ERK->Transcription Translocates to Nucleus VEGF VEGF Ligand VEGF->VEGFR Binds & Activates Indazole_Inhibitor Indazole Kinase Inhibitor (e.g., Pazopanib) Indazole_Inhibitor->VEGFR Inhibits Phosphorylation

Caption: Inhibition of the VEGFR signaling cascade by an indazole compound.

Case Study: A Representative Drug Discovery Workflow

The path from a chemical scaffold to a clinical drug is a multi-stage process involving screening, validation, and optimization. The discovery of a potent indazole-based kinase inhibitor typically follows a structured workflow.

Authoritative Insight: The choice of a screening strategy is critical. A high-throughput screen (HTS) of a diverse chemical library against the kinase of interest is often the first step. However, a more targeted, knowledge-based approach using a library of known kinase-binding scaffolds, such as indazoles, can be more efficient. This "scaffold-hopping" or fragment-based design leverages existing structural knowledge to accelerate the identification of promising lead compounds.[2]

The following diagram outlines a typical drug discovery workflow for an indazole-based therapeutic.

Drug_Discovery_Workflow Start Target Identification & Validation HTS Assay Development & High-Throughput Screening (HTS) Start->HTS Hit_ID Hit Identification (Indazole Scaffolds) HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In Vivo Models) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical

Caption: A typical workflow for kinase inhibitor drug discovery.

Core Experimental Workflows for Indazole Compound Validation

Validating the biological activity of newly synthesized indazole compounds requires robust and reproducible assays. The following protocols are standard methodologies used to determine a compound's efficacy, first at the enzymatic level and then in a cellular context.

Protocol: In Vitro Kinase Inhibition Assay (Biochemical Assay)

Causality: This assay directly measures the ability of an indazole compound to inhibit the enzymatic activity of its target kinase. It quantifies the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), which is a primary metric of potency. The assay works by measuring the phosphorylation of a specific substrate by the kinase in the presence of ATP.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Dilute the target kinase enzyme to a working concentration in kinase buffer.

    • Prepare a solution of the specific peptide substrate and ATP at a concentration near its Km value (Michaelis-Menten constant) to ensure competitive binding conditions.

    • Prepare a serial dilution of the indazole test compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute further in kinase buffer.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the diluted indazole compound to the appropriate wells.

    • Add 5 µL of positive control (kinase + substrate, no inhibitor) and negative control (substrate only, no kinase) to designated wells.

  • Kinase Reaction:

    • Add 10 µL of the kinase enzyme solution to all wells except the negative control.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution to all wells.

    • Incubate the plate for 60-120 minutes at 30°C. The specific time depends on the kinase's activity.

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate. Common methods include luminescence-based assays (e.g., ADP-Glo™) that measure ADP production, or fluorescence polarization.

  • Data Analysis:

    • Normalize the data using the positive (100% activity) and negative (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Cell-Based Proliferation Assay (MTS Assay)

Causality: After confirming enzymatic inhibition, the next critical step is to determine if the compound can inhibit cell growth or viability in a relevant cancer cell line. The MTS assay is a colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells. A reduction in metabolic activity in the presence of the indazole compound indicates cytotoxic or cytostatic effects.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a cancer cell line known to be dependent on the target kinase (e.g., a cell line with an activating mutation or overexpression of the target).

    • Harvest cells during their logarithmic growth phase.

  • Cell Plating:

    • Count the cells and adjust the density to a predetermined optimal number (e.g., 5,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the indazole compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations. Include vehicle control (e.g., 0.1% DMSO) wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Reagent Addition:

    • Prepare the MTS reagent according to the manufacturer's instructions.

    • Add 20 µL of the MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability versus the log of the compound concentration and determine the GI50/IC50 value (concentration for 50% growth inhibition/viability reduction).

Challenges and Future Perspectives

Despite their success, the development of indazole-based therapeutics faces challenges. A primary concern is selectivity. Because many kinases share structural homology in their ATP-binding pockets, achieving selectivity for the target kinase over other kinases is crucial to minimize off-target effects and associated toxicities. Future research will focus on designing indazole derivatives that exploit unique, less-conserved regions of the kinase domain or allosteric sites.

The future of indazole chemistry is bright. Emerging applications include their use as anti-infective agents, treatments for neurodegenerative diseases, and modulators of epigenetic targets.[7][8][11] The continued exploration of new synthetic methodologies will undoubtedly expand the chemical diversity of indazole libraries, providing novel candidates for a wider range of challenging diseases.

Conclusion

The indazole scaffold is a proven and powerful tool in the arsenal of medicinal chemists. Its favorable physicochemical properties and synthetic tractability have enabled the development of life-saving therapies, particularly in oncology. A deep understanding of the target biology, coupled with robust experimental validation workflows, is essential for translating the potential of this privileged scaffold into the next generation of innovative medicines. The continued ingenuity of researchers promises that indazole-based compounds will remain at the forefront of drug discovery for years to come.

References

  • ResearchGate. (2026). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF.
  • MDPI. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i.
  • RSC Publishing. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • RSC Medicinal Chemistry. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ResearchGate. (2023). Indazole as a privileged scaffold in drug discovery.
  • ResearchGate. (2025). Indazole scaffold: a generalist for marketed and clinical drugs.
  • National Center for Biotechnology Information. (2025). Indazole - an emerging privileged scaffold: synthesis and its biological significance.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery.
  • OUCI. (n.d.). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • PubMed. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
  • ResearchGate. (2025). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF.

Sources

The Ethynyl Group: A Linchpin in Modulating 1H-Indazole Reactivity for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its pharmacological relevance is significantly influenced by the nature of its substituents. Among these, the ethynyl group stands out as a particularly versatile and powerful modulator of the indazole core's reactivity and biological activity. This technical guide provides an in-depth exploration of the multifaceted role of the ethynyl group in 1H-indazole chemistry. We will dissect its electronic and steric influences, and provide detailed, field-proven protocols for key transformations, including the synthesis of ethynyl-indazoles via Sonogashira coupling and their subsequent utilization in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This guide is intended to equip researchers with the foundational knowledge and practical methodologies necessary to leverage the unique properties of the ethynyl group in the design and synthesis of novel indazole-based compounds.

The Strategic Importance of the Ethynyl Group in 1H-Indazole Chemistry

The ethynyl group, with its linear geometry and sp-hybridized carbons, imparts a unique set of physicochemical properties to the 1H-indazole core. Its influence extends from modulating the electronic landscape of the heterocyclic ring to providing a versatile handle for a variety of chemical transformations.

Electronic Effects: A Double-Edged Sword

The ethynyl group exhibits a dual electronic nature. It acts as an electron-withdrawing group through an inductive effect, a consequence of the higher s-character of the sp-hybridized carbons.[3] This inductive pull can influence the acidity of the N-H proton of the indazole ring and affect the regioselectivity of certain reactions.

Simultaneously, the π-system of the alkyne can participate in resonance, potentially donating electron density to the aromatic system. This interplay of inductive withdrawal and potential resonance donation makes the ethynyl group a nuanced modulator of reactivity. For instance, in electrophilic aromatic substitution, the ethynyl group can deactivate the ring towards electrophilic attack.

A Gateway to Molecular Diversity: The Ethynyl Group as a Reactive Handle

Beyond its electronic modulation, the terminal alkyne functionality of an ethynyl group is a highly valuable reactive handle. It is a key substrate for a range of powerful and reliable chemical reactions, most notably the Sonogashira cross-coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction.[4][5] These reactions provide efficient and modular strategies for elaborating the indazole scaffold, enabling the rapid generation of diverse compound libraries for drug discovery and other applications. The 1,2,3-triazole linkage formed via CuAAC is a known bioisostere for an amide bond and can enhance the metabolic stability and pharmacokinetic properties of a molecule.[6]

Synthesis of 3-Ethynyl-1H-Indazoles: A Step-by-Step Approach

The most common and versatile route to 3-ethynyl-1H-indazoles involves a multi-step sequence starting from 1H-indazole. This process typically includes iodination at the C3 position, protection of the indazole nitrogen, Sonogashira coupling with a protected alkyne, and a final deprotection step.

Step 1: Iodination of 1H-Indazole at the C3 Position

The C3 position of the 1H-indazole ring can be selectively iodinated under basic conditions. This step is crucial as it installs the necessary handle for the subsequent palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Synthesis of 3-Iodo-1H-indazole

  • Materials: 1H-Indazole, Iodine (I₂), Potassium Hydroxide (KOH), Dimethylformamide (DMF), 10% aqueous Sodium Bisulfite (NaHSO₃), Diethyl Ether, Water, Saturated Brine Solution, Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • To a stirred solution of 1H-indazole (1.0 eq) in DMF, add iodine (2.0 eq).

    • Add KOH pellets (4.0 eq) portion-wise to the mixture.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Pour the reaction mixture into a 10% aqueous NaHSO₃ solution to quench the excess iodine.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-iodo-1H-indazole.[3]

Step 2: Protection of the Indazole N-H

The Sonogashira coupling reaction at the C3 position of 3-iodo-1H-indazole often proceeds with poor yield without protection of the acidic N-H proton.[7] The choice of protecting group is critical and depends on the subsequent reaction conditions and the desired deprotection strategy. The tert-butyloxycarbonyl (Boc) group is a common choice due to its ease of installation and removal under acidic conditions.

Experimental Protocol: N-Boc Protection of 3-Iodo-1H-indazole

  • Materials: 3-Iodo-1H-indazole, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), 4-(Dimethylamino)pyridine (DMAP), Acetonitrile (CH₃CN).

  • Procedure:

    • Dissolve 3-iodo-1H-indazole (1.0 eq) in acetonitrile.

    • Add triethylamine (1.5 eq) and a catalytic amount of DMAP.

    • Add di-tert-butyl dicarbonate (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the N-Boc protected 3-iodo-1H-indazole.[8]

Step 3: Sonogashira Coupling with (Trimethylsilyl)acetylene

With the N-protected 3-iodo-1H-indazole in hand, the ethynyl group can be introduced via a Sonogashira cross-coupling reaction.[9] Using (trimethylsilyl)acetylene is advantageous as the trimethylsilyl (TMS) group protects the terminal alkyne, preventing self-coupling and other side reactions.[10]

Experimental Protocol: Synthesis of tert-Butyl 3-((trimethylsilyl)ethynyl)-1H-indazole-1-carboxylate

  • Materials: tert-Butyl 3-iodo-1H-indazole-1-carboxylate, (Trimethylsilyl)acetylene, Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), Copper(I) iodide (CuI), Triethylamine (Et₃N), Acetonitrile (CH₃CN).

  • Procedure:

    • To a solution of tert-butyl 3-iodo-1H-indazole-1-carboxylate (1.0 eq) in a mixture of acetonitrile and triethylamine, add (trimethylsilyl)acetylene (1.5 eq).

    • Degas the solution with argon or nitrogen for 15-20 minutes.

    • Add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature under an inert atmosphere until completion (monitor by TLC).

    • Concentrate the reaction mixture and purify by column chromatography on silica gel to obtain the desired product.[8]

Causality Behind Experimental Choices:

  • Palladium Catalyst: PdCl₂(PPh₃)₂ is a commonly used, robust palladium(0) precursor that is effective for a wide range of Sonogashira couplings.[11]

  • Copper(I) Co-catalyst: CuI is essential for the formation of the copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the reaction.[10]

  • Base: Triethylamine acts as both a solvent and a base to neutralize the HI generated during the reaction and to facilitate the formation of the copper acetylide.[9]

Diagram of the Sonogashira Catalytic Cycle:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(I)L2 Ar-Pd(II)-I (L)₂ Pd(0)L2->ArPd(II)(I)L2 Oxidative Addition (Ar-I) ArPd(II)(C≡CR)L2 Ar-Pd(II)-C≡CR (L)₂ ArPd(II)(I)L2->ArPd(II)(C≡CR)L2 Transmetalation (from Cu cycle) ArPd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Product Product ArPd(II)(C≡CR)L2->Product Ar-C≡C-R HC≡CR H-C≡C-R CuC≡CR Cu-C≡C-R HC≡CR->CuC≡CR + CuI, Base CuAAC_Cycle cluster_redox Catalyst Generation Cu(I) Cu(I) Cu_Acetylide R-C≡C-Cu(I) Cu(I)->Cu_Acetylide + Alkyne Alkyne R-C≡CH Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Azide R'-N₃ Triazole Triazole Cu_Triazolide->Triazole + H⁺ Triazole->Cu(I) Releases Cu(I) Cu(II) Cu(II) Cu(II)->Cu(I) + Na Ascorbate Na_Ascorbate Sodium Ascorbate

Sources

A Senior Application Scientist's Guide to Sourcing and Handling 4-Ethynyl-1H-indazole for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Ethynyl-1H-indazole is a pivotal heterocyclic building block in modern medicinal chemistry, primarily recognized for its utility in the synthesis of kinase inhibitors and as a versatile component in bioorthogonal chemistry. The terminal alkyne functionality provides a reactive handle for "click" chemistry reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the efficient conjugation to other molecules.[][2] This guide offers an in-depth perspective for researchers, scientists, and drug development professionals on sourcing high-quality this compound, evaluating commercial suppliers, and implementing robust protocols for quality control, handling, and storage to ensure experimental reproducibility and safety.

The Strategic Importance of the Indazole Scaffold in Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[3] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, allows it to act as an effective hinge-binding fragment for various protein kinases.[3][4] Kinases are a critical class of enzymes often dysregulated in cancer and inflammatory diseases, making them prime targets for drug development.

The introduction of an ethynyl group at the 4-position of the indazole ring significantly enhances the molecule's utility. This functional group serves two primary purposes:

  • Structural Component: The rigid, linear geometry of the alkyne can be exploited to probe deep into the active sites of target proteins, potentially leading to inhibitors with high potency and selectivity.[5]

  • Reactive Handle for Bioconjugation: The terminal alkyne is the key functional group for click chemistry. This allows for the straightforward linkage of the indazole scaffold to other molecular fragments, such as solubility-enhancing groups, fluorescent probes, or larger biomolecules, facilitating the development of complex drug candidates and research tools.[][6]

Given its role in synthesizing targeted therapies, securing a reliable source of high-purity this compound is a critical first step in any research campaign.

Commercial Supplier Landscape for this compound

A researcher's ability to generate reliable and reproducible data is fundamentally linked to the quality of their starting materials. When sourcing this compound (CAS No. 1093847-83-6), it is imperative to select suppliers who provide comprehensive analytical data and demonstrate consistency across batches. Below is a comparative table of representative commercial suppliers.

Table 1: Commercial Suppliers of this compound (CAS 1093847-83-6)

SupplierProduct NumberPurity SpecificationAvailable QuantitiesNotes
Cato Chemical Solutions Cato-12068≥ 99%Custom SynthesisProvides a basic Safety Data Sheet (SDS); specializes in custom synthesis.
Arctom Scientific ATA-P12797Not specifiedCustom/Flexible SizesLists the product with CAS number, indicating availability for synthesis upon request.
J&K Scientific LLC Not specifiedNot specifiedCustom SynthesisLists related compounds, suggesting custom synthesis capabilities for this specific isomer.[7]
Huateng Pharma Not specified≥ 95%Custom SynthesisLists a related isomer (6-Ethynyl-1H-indazole), indicating expertise in this chemical class.[8]

Note: Availability and specifications are subject to change. Researchers should always contact suppliers directly for the most current information and request a Certificate of Analysis (CoA) for their specific lot.

Incoming Material Verification: A Protocol for Ensuring Quality

Trust, but verify. This principle is paramount when working with advanced chemical building blocks. Upon receiving a shipment of this compound, it is crucial to perform in-house quality control to confirm its identity and purity. This self-validating step prevents costly delays and confounding experimental results.

Experimental Protocol: QC of this compound

Objective: To confirm the identity and estimate the purity of commercially supplied this compound.

Materials:

  • Supplier's sample of this compound

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis

  • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • NMR tubes, vials, and standard laboratory glassware

Methodology:

  • 1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

    • Accurately weigh 3-5 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent in an NMR tube.

    • Acquire a 1H NMR spectrum. The spectrum should exhibit characteristic peaks for the aromatic protons of the indazole ring system and a distinct singlet for the acetylenic proton. The chemical shifts and coupling constants should be consistent with the structure.

    • Causality Check: The absence of significant unidentifiable peaks is a primary indicator of high purity. The integration of the peaks should correspond to the proton count of the molecule.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Prepare a dilute solution of the sample (~1 mg/mL) in an appropriate solvent like acetonitrile or methanol.

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

    • Run a gradient elution method (e.g., 5% to 95% acetonitrile in water over 15 minutes).

    • Monitor the elution profile using a UV detector (e.g., at 254 nm) and a mass spectrometer.

    • Self-Validation: The chromatogram should show a single major peak. The mass spectrum corresponding to this peak should display the correct molecular ion for this compound (C₉H₆N₂, Exact Mass: 142.05 Da). Common adducts to look for in positive ion mode are [M+H]⁺ (m/z 143.06) and [M+Na]⁺ (m/z 165.04).

Sourcing to Experiment Workflow

The process from identifying a need for a chemical to its use in an experiment involves several critical decision points. The following workflow diagram illustrates a best-practice approach.

G cluster_0 Phase 1: Procurement cluster_1 Phase 2: Quality Control cluster_2 Phase 3: Experimental Use A Identify Need for This compound B Research & Select Potential Suppliers A->B C Request Quotes & CoA from Suppliers B->C D Evaluate Supplier Data (Purity, Price, Lead Time) C->D E Place Purchase Order D->E F Receive Chemical Shipment E->F G Log Lot Number & Store Appropriately F->G H Perform In-House QC (NMR, LC-MS) G->H I Compare QC Data with Supplier CoA H->I J Release Material for Research Use I->J QC_Fail QC Pass? I->QC_Fail K Design Experiment (e.g., Kinase Assay, Click Reaction) J->K L Accurate Weighing & Solution Preparation K->L M Execute Experiment L->M N Analyze Results M->N QC_Fail->J Yes Contact_Supplier Contact Supplier/ Reject Lot QC_Fail->Contact_Supplier No

Caption: Workflow from supplier selection to experimental application.

Safe Handling and Storage Protocols

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring laboratory safety. While specific data for this exact compound is limited, guidelines can be established based on its structure and data from similar chemicals.[9]

Storage:

  • Condition: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[10][11]

Handling (Personal Protective Equipment - PPE):

  • Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[11][12]

  • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[10][13]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[9][10]

  • On Skin: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[10][13]

  • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10]

  • If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[10]

Conclusion

This compound is a high-value building block for modern drug discovery. Its successful application hinges on the procurement of high-purity material from reputable suppliers. By implementing a rigorous workflow that includes careful supplier evaluation, mandatory incoming quality control, and strict adherence to safe handling protocols, researchers can mitigate risks associated with material variability. This diligence ensures the integrity of experimental data and accelerates the path toward discovering novel therapeutics.

References

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet for 6-Fluoro-3-methyl-1H-indazole. Retrieved from [Link]

  • Ye, Z., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 148, 107376. Retrieved from [Link]

  • Wang, T., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3899. Retrieved from [Link]

  • Kumar, S., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 659-675. Retrieved from [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3899. Retrieved from [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Retrieved from [Link]

  • Allied Academies. (n.d.). Click chemistry: A novel tool in pharmaceutical research. Retrieved from [Link]

  • Düzleyen, B., et al. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). 6-Ethynyl-1H-indazole. Retrieved from [Link]

Sources

Navigating the Uncharted: A Technical Guide to the Safe Handling of 4-Ethynyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on This Guidance

Introduction: The Significance and Potential Hazards of 4-Ethynyl-1H-indazole

This compound is a heterocyclic aromatic compound of significant interest in the fields of medicinal chemistry and materials science. The indazole core is a recognized "privileged scaffold," appearing in numerous bioactive molecules and FDA-approved drugs.[1] The addition of the 4-ethynyl group provides a versatile functional handle for further chemical modifications, such as click chemistry or Sonogashira coupling, making it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials.[2]

However, the very features that make this molecule chemically interesting also introduce specific handling challenges. The indazole moiety itself can be biologically active, and the terminal alkyne group presents a unique set of reactivity and stability concerns. This guide, therefore, aims to provide a detailed overview of the potential hazards and to establish robust protocols for the safe handling, storage, and disposal of this compound.

Hazard Identification and Classification

Based on data from analogous indazole compounds and the inherent properties of terminal alkynes, this compound should be treated as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3H335: May cause respiratory irritation
Reactivity Hazards-May form explosive acetylides with certain metals. Potential for explosive decomposition under heat or shock.

Causality Behind Hazard Classification: The indazole core is known to cause irritation to the skin, eyes, and respiratory system.[3] The acute toxicity classification is extrapolated from data on similar small, functionalized heterocyclic molecules. The reactivity hazards are a direct consequence of the terminal ethynyl group, which can deprotonate to form highly reactive and potentially explosive acetylide anions, especially in the presence of certain metal salts (e.g., copper, silver, mercury).[4]

Physical and Chemical Properties

Specific physical and chemical property data for this compound are not widely published. The table below provides data for the parent compound, 1H-Indazole, for reference. Researchers should expect variations in these properties for the 4-ethynyl substituted derivative.

PropertyValue (for 1H-Indazole)
Molecular FormulaC₇H₆N₂
Molecular Weight118.14 g/mol
AppearanceWhite crystalline powder
Melting Point147-149 °C
Boiling Point270 °C
SolubilitySoluble in organic solvents such as ethanol, DMSO, and DMF.

Prudent Practices for Handling and Storage

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling protocols, is essential when working with this compound.

Engineering Controls
  • Ventilation: All manipulations of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Isolation: For reactions involving heating or pressurization, the use of a blast shield is strongly recommended.

  • Instrumentation: Use equipment with spark-free motors and avoid the use of metal spatulas or scrapers that could cause friction or sparks, particularly when handling the solid material.

Personal Protective Equipment (PPE)

The correct selection and use of PPE are non-negotiable. The following workflow should be strictly adhered to:

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid contamination) Don1 Lab Coat Don2 Safety Goggles Don1->Don2 Don3 Nitrile Gloves (Double-gloving recommended) Don2->Don3 Don4 Face Shield (if splash hazard exists) Don3->Don4 Doff1 Face Shield Doff2 Outer Gloves Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Inner Gloves Doff3->Doff4 Doff5 Safety Goggles Doff4->Doff5

Caption: Workflow for donning and doffing Personal Protective Equipment.

Safe Handling Protocols
  • Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Grounding: When transferring the solid, ensure that all equipment is properly grounded to prevent static discharge.

  • Inert Atmosphere: For reactions sensitive to air or moisture, and particularly when heating, conduct the procedure under an inert atmosphere (e.g., nitrogen or argon).

  • Addition to Reactions: When adding this compound to a reaction mixture, do so slowly and in a controlled manner, especially if the reaction is exothermic.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • Temperature: Store at 2-8°C.

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and salts of heavy metals (especially copper, silver, and mercury).[4]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere to prevent potential degradation.

Reactivity Profile and Stability Considerations

The chemical reactivity of this compound is dominated by the terminal alkyne and the indazole ring system.

  • Thermal Stability: While specific data is unavailable, many nitrogen-containing heterocycles and acetylenic compounds can decompose exothermically at elevated temperatures.[5][6] Avoid excessive heating unless the thermal stability has been experimentally determined (e.g., by DSC/TGA).

  • Formation of Explosive Acetylides: The most significant reactivity hazard is the potential to form explosive metal acetylides.[4] Strictly avoid contact with copper, silver, mercury, and their salts. This includes avoiding brass fittings or other copper-containing alloys in reaction setups.

  • Reaction with Oxidizing Agents: Reactions with strong oxidizing agents can be violent.

  • Polymerization: Uncontrolled polymerization of the ethynyl group, potentially initiated by heat, light, or impurities, could lead to a rapid release of energy.

Emergency Response Procedures

Prompt and correct action in the event of an emergency is critical.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response

In the event of a spill, follow a structured response protocol.

Spill_Response Start Spill Occurs Assess Assess Spill Size and Risk (Is it manageable?) Start->Assess Evacuate Evacuate Area Alert Supervisor/Safety Officer Assess->Evacuate No PPE Don Appropriate PPE (respirator may be required) Assess->PPE Yes Contain Contain Spill with Inert Absorbent (e.g., vermiculite, sand) PPE->Contain Cleanup Carefully Sweep/Scoop into a Labeled Waste Container (Avoid raising dust) Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste According to Institutional Protocols Decontaminate->Dispose End Spill Managed Dispose->End

Sources

Methodological & Application

Application Notes & Protocols: A Guide to Bioorthogonal Labeling of Live Cells with 4-Ethynyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding and practical protocols for utilizing 4-Ethynyl-1H-indazole in live-cell bioorthogonal labeling. We will delve into the chemical principles, offer step-by-step experimental workflows, and provide insights gleaned from field experience to ensure robust and reproducible results.

Introduction: The Power of Precision in Live-Cell Labeling

The ability to visualize and track biomolecules within their native environment—the living cell—is paramount to understanding complex biological processes. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling the specific chemical modification of targets in living systems without interfering with endogenous biochemistry.[1][2] At the heart of this field lies "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[2][3][4]

The indazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[5][6][7] Its 1H-indazole tautomer is the most thermodynamically stable form, making it a reliable component in probe design.[6] By functionalizing this valuable scaffold with a terminal alkyne group, we arrive at this compound, a compact and versatile probe for bioorthogonal labeling. Its small size minimizes potential steric hindrance or perturbation of the target biomolecule's function, offering a distinct advantage over bulkier tags.

This guide focuses on the application of this compound for covalently labeling azide-modified biomolecules in live cells, primarily through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

The Chemical Foundation: Azide-Alkyne Cycloaddition

The cornerstone of this labeling strategy is the reaction between an azide (R-N₃) and a terminal alkyne (R-C≡CH), such as this compound, to form a stable triazole linkage. This reaction is highly specific as both functional groups are virtually absent in biological systems. For live-cell applications, the copper(I)-catalyzed version (CuAAC) is the most relevant for terminal alkynes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is exceptionally efficient but requires a catalytic amount of Cu(I) ions.[3][8] However, Cu(I) is toxic to cells and is readily oxidized to the inactive Cu(II) state in aqueous environments.[9][10] To overcome this, live-cell CuAAC protocols employ two key components:

  • A Reducing Agent: Typically, sodium ascorbate is used to continuously reduce Cu(II) to the active Cu(I) state.[11]

  • A Chelating Ligand: A ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is essential. It stabilizes the Cu(I) ion, preventing its oxidation and sequestering it to significantly reduce cellular toxicity while simultaneously accelerating the reaction rate.[9][10][11]

The causality here is a balancing act: we need the catalytic power of copper but must mitigate its toxicity. The combination of a reducing agent and a protective ligand makes this powerful reaction compatible with living systems.[10][11]

cluster_0 CuAAC Reaction Azide Biomolecule-N₃ Triazole Labeled Biomolecule (Stable Triazole Linkage) Azide->Triazole Alkyne This compound Alkyne->Triazole Catalyst Cu(I) Catalyst + THPTA Ligand + Na-Ascorbate Catalyst->Triazole Catalyzes

Caption: The CuAAC reaction mechanism for labeling.

A Note on Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

An important alternative is SPAAC, which uses a strained cyclooctyne instead of a terminal alkyne.[12][13] The ring strain provides the activation energy for the reaction, completely obviating the need for a copper catalyst.[2][14] While this compound is not a strained alkyne and thus reacts via CuAAC, it is crucial to understand this alternative. For a SPAAC experiment, one would metabolically label cells with a strained alkyne and use an azide-modified probe, or vice-versa.

Experimental Design and Workflow

A successful labeling experiment requires careful planning. The general workflow involves two main stages: incorporating the azide handle into the cellular target and then executing the click reaction with the this compound probe.

A Step 1: Cell Culture & Seeding B Step 2: Metabolic Labeling Introduce Azide Precursor (e.g., Ac₄ManNAz) Incubate 24-72h A->B Metabolic Incorporation D Step 4: Live-Cell CuAAC Reaction Incubate 15-60 min B->D Azide-tagged cells C Step 3: Prepare Click-iT® Reagents (Indazole Probe, CuSO₄, THPTA, Ascorbate) C->D Reaction Cocktail E Step 5: Wash Cells Remove excess reagents D->E Labeling F Step 6: Downstream Analysis (Fluorescence Microscopy, Flow Cytometry) E->F Analysis

Caption: General workflow for live-cell labeling.

This workflow is predicated on first installing the azide "handle" onto a class of biomolecules. A widely used and validated method is metabolic glycan labeling, where cells are fed an azide-modified sugar that is incorporated into cell-surface glycoproteins.

Detailed Application Protocols

Disclaimer: These protocols are intended as a guide. Optimal conditions (e.g., concentrations, incubation times) may vary depending on the cell type and experimental goals and should be determined empirically.

Materials and Reagents
ReagentTypical Stock Conc.Solvent
This compound*10 mMDMSO
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)25 mMDMSO
Copper(II) Sulfate (CuSO₄)20 mMH₂O
THPTA Ligand100 mMH₂O
Sodium Ascorbate300 mMH₂O
Hoechst 33342 (for nuclear stain)1 mg/mLH₂O
Note: For visualization, this compound must be conjugated to a reporter (e.g., a fluorophore). The protocol assumes use of such a conjugate.
Protocol 1: Metabolic Labeling of Cell-Surface Glycans

This protocol details the incorporation of azide groups onto sialoglycans of mammalian cells.

  • Cell Seeding: Plate mammalian cells on a suitable imaging dish (e.g., glass-bottom 12-well plate) at a density that will result in 70-80% confluency at the time of labeling. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.[15]

  • Prepare Labeling Medium: Thaw the Ac₄ManNAz stock solution. Dilute it into pre-warmed complete cell culture medium to a final concentration of 25-50 µM.

    • Scientist's Insight: The final concentration should be optimized. Higher concentrations can sometimes lead to metabolic stress. A titration experiment is recommended for new cell lines.

  • Incubation: Aspirate the old medium from the cells and replace it with the Ac₄ManNAz-containing medium. Return the cells to the incubator for 24 to 72 hours. The longer incubation time generally leads to a higher density of azide display.

  • Control Preparation: Prepare a parallel "unlabeled" control dish by incubating cells in a medium containing an equivalent amount of DMSO solvent without Ac₄ManNAz. This control is crucial for assessing background fluorescence.

Protocol 2: Live-Cell Labeling via CuAAC

This protocol should be performed swiftly to maintain cell health. All solutions should be prepared fresh.

  • Prepare Wash Buffer: Pre-warm a suitable buffer (e.g., PBS with 1% BSA) to 37°C.

  • Prepare Click Reaction Premix: In a microcentrifuge tube, prepare the premix immediately before use. The order of addition is critical. For a 1 mL final reaction volume:

    • Add 10 µL of 20 mM CuSO₄ solution.

    • Add 10 µL of 100 mM THPTA solution. Vortex briefly.[9]

    • Scientist's Insight: Pre-complexing the copper with the THPTA ligand for a few minutes before adding other components is key to protecting the cells.[9]

  • Prepare Final Reaction Cocktail:

    • To the CuSO₄/THPTA premix, add 1-5 µL of the 10 mM this compound-fluorophore conjugate stock (final concentration 10-50 µM).

    • Add this mixture to 970 µL of pre-warmed culture medium (serum-free is often preferred to reduce background).

    • Immediately before adding to cells , add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction. Mix by gentle inversion.[9] Do not vortex vigorously as this can oxidize the ascorbate.

  • Labeling Reaction:

    • Remove cells from the incubator. Aspirate the metabolic labeling medium and wash the cells once with the pre-warmed wash buffer.

    • Add the final reaction cocktail to the cells.

    • Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[9]

  • Washing and Staining:

    • Aspirate the reaction cocktail.

    • Wash the cells three times with wash buffer to remove all traces of copper and unreacted probe.

    • (Optional) For context, you can add a nuclear counterstain like Hoechst 33342 (1 µg/mL) during the final wash step for 5-10 minutes.

  • Imaging: Replace the wash buffer with fresh, pre-warmed complete culture medium or a suitable imaging buffer. Proceed immediately to fluorescence microscopy or flow cytometry.

Troubleshooting Common Issues

A self-validating protocol anticipates potential failures. Here are common issues and their solutions.[16][17][18][19]

ProblemPotential Cause(s)Recommended Solution(s)
No or Weak Signal Insufficient metabolic labeling; Inactive reaction components (especially ascorbate); Low probe concentration.Increase Ac₄ManNAz incubation time/concentration. Prepare fresh sodium ascorbate solution for every experiment. Increase the concentration of the indazole probe. Check fluorophore excitation/emission settings.
High Background Non-specific binding of the probe; Incomplete washing; Autofluorescence.Decrease probe concentration. Increase the number of wash steps. Include an unlabeled cell control to measure autofluorescence and perform background subtraction. Use serum-free medium for the click reaction.
Cell Death/Toxicity Copper toxicity; Probe toxicity; Extended incubation in suboptimal buffer.Ensure the THPTA:CuSO₄ ratio is at least 5:1.[20] Decrease the final copper concentration. Confirm the indazole probe itself is not toxic at the working concentration. Minimize incubation time. Use complete medium for the click reaction if cells are sensitive.

Applications in Research and Drug Development

The ability to tag biomolecules with this compound opens up numerous applications:

  • Target Engagement Studies: In drug development, if a therapeutic agent is functionalized with an azide, this method can be used to visualize its engagement with cellular targets.

  • Glycan Dynamics: Track the trafficking and turnover of cell-surface glycoproteins in response to stimuli.

  • Proteome Profiling: In combination with metabolic labeling using azide-containing amino acid analogs, this technique can be used to label and identify newly synthesized proteins.

  • Dual-Purpose Probes: Given the biological activity of the indazole scaffold, this compound conjugates could potentially serve as both a therapeutic agent and an imaging probe.[21]

This technique provides a robust platform for asking complex biological questions in a physiologically relevant context. By carefully following these protocols and understanding the underlying chemical principles, researchers can successfully implement this compound for precise, bioorthogonal labeling in live cells.

References

  • Zheng, S., et al. (2023). Bioorthogonal Chemistry in Cellular Organelles. Molecules, 28(24), 8011. Available at: [Link]

  • Wang, L., et al. (2018). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications, 54(76), 10712-10715. Available at: [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry, 225, 113781. Available at: [Link]

  • Shani, O., et al. (2020). A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. Journal of Biological Engineering, 14(1). Available at: [Link]

  • Karver, M. R., et al. (2012). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications, 48(10), 1481-1483. Available at: [Link]

  • Singh, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Molecular Diversity. Available at: [Link]

  • Debets, M. F., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chemistry – A European Journal, 17(36), 9970-9982. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3931. Available at: [Link]

  • Chen, J., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 149, 107376. Available at: [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

  • MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Available at: [Link]

  • Gaspard, C., & Tsur, A. (2018). Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel. Journal of Visualized Experiments, (135), 57571. Available at: [Link]

  • Hong, V., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Bioconjugate Chemistry, 21(10), 1912-1916. Available at: [Link]

  • Tünnermann, J., et al. (2020). SNAP/CLIP-Tags and Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels–Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling. Bioconjugate Chemistry, 31(5), 1303-1309. Available at: [Link]

  • Takara Bio. (n.d.). Tips and troubleshooting. Retrieved from [Link]

  • Hong, V., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. ACS Publications. Available at: [Link]

  • Kim, S., et al. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (118), 54922. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Retrieved from [Link]

  • ResearchGate. (n.d.). A Single Bioorthogonal Reaction for Multiplex Cell Surface Protein Labeling. Retrieved from [Link]

  • Li, Y., et al. (2022). 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity. European Journal of Medicinal Chemistry, 246, 114972. Available at: [Link]

  • Bio-Techne. (n.d.). View Protocols. Retrieved from [Link]

  • Vlachogiannis, G., et al. (2020). Multiplexed Live-Cell Imaging for Drug Responses in Patient-Derived Organoid Models of Cancer. Journal of Visualized Experiments, (163), 61669. Available at: [Link]

  • ResearchGate. (n.d.). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Labeling proteins on live mammalian cells using click chemistry. Retrieved from [Link]

  • Taran, F., et al. (2016). Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. Bioconjugate Chemistry, 27(6), 1536-1543. Available at: [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

  • The Thoughtful Scientist. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube. Retrieved from [Link]

  • Vlachogiannis, G., et al. (2020). Multiplexed live-cell imaging for drug responses in patient-derived organoid models of cancer. Journal of Visualized Experiments. Available at: [Link]

  • Reiner, T., et al. (2014). Bioorthogonal Small Molecule Ligands for PARP1 Imaging in Living Cells. Angewandte Chemie, 53(34), 8960-8964. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of 4-Ethynyl-1H-indazole in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Ethynyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth, evidence-based solutions to common experimental hurdles, moving from foundational concepts to advanced troubleshooting.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer for a biological assay. What are its basic solubility properties?

A1: this compound is a heterocyclic aromatic compound. Such molecules, rich in carbon and featuring a fused ring system, are inherently hydrophobic and thus exhibit poor solubility in water. While specific aqueous solubility data for this compound is not readily published, its structural similarity to other indazole derivatives suggests it is poorly soluble.[1][2] For context, the parent compound, 1H-Indazole, has a melting point between 147-149°C and a boiling point of 270°C, indicating strong intermolecular forces that are not easily overcome by hydration.[3]

Your first step should always be to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this class of compounds.[4][5]

Initial Stock Solution Protocol:

  • Weigh out the desired amount of this compound powder.

  • Add a minimal amount of high-purity DMSO (e.g., cell culture grade).

  • Gently vortex or sonicate at room temperature until the solid is completely dissolved. A clear solution indicates full dissolution.

  • Store this stock solution at -20°C or -80°C, protected from light and moisture.

From this concentrated stock, you can perform serial dilutions into your aqueous experimental medium. However, be aware that the compound may precipitate at higher final concentrations as the percentage of DMSO decreases. This is a common phenomenon known as "crashing out."

Troubleshooting Guide

Issue 1: My compound precipitates when I dilute my DMSO stock into my aqueous buffer.

This is the most frequent challenge. The abrupt change in solvent polarity from organic (DMSO) to aqueous causes the poorly soluble compound to come out of solution. Here are several strategies to mitigate this, ordered from simplest to most complex.

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its ability to dissolve non-polar molecules by reducing the overall polarity of the solvent system.[4][6] They essentially act as a bridge between the hydrophobic compound and the aqueous medium.

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): The standard starting point.[4]

  • Ethanol: A less polar option that can be effective.[6]

  • Polyethylene Glycol (PEG 400) & Propylene Glycol (PG): Often used in pharmaceutical formulations to enhance solubility.[4][7]

Experimental Protocol: Co-solvent Titration

  • Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 50 mM).

  • Set up a series of test dilutions in your final aqueous buffer (e.g., PBS, cell culture media).

  • In each test vial, vary the final concentration of the co-solvent. For example, you can aim for final DMSO concentrations of 1%, 0.5%, 0.25%, and 0.1%.

  • Add the DMSO stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can trigger precipitation.

  • Visually inspect for any cloudiness or precipitate immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature.

Co-solvent SystemRecommended Starting % (v/v) in Final SolutionKey Considerations
DMSO≤ 1%Can have cytotoxic effects at higher concentrations.
Ethanol≤ 5%Can affect protein structure and enzyme activity.
PEG 400≤ 10%Generally well-tolerated in many biological systems.

Workflow for Co-solvent Selection:

Caption: Workflow for selecting an appropriate co-solvent system.

Causality: The solubility of ionizable compounds can be significantly influenced by pH.[8][9] Indazole has both a weakly acidic proton (on the pyrazole ring) and is weakly basic. The pKa for the deprotonation of the N-H proton is approximately 13.86, while the pKa for the protonation of the ring nitrogen is around 1.04.[3] By adjusting the pH of the solution, you can shift the equilibrium towards the more soluble ionized form.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 9). Common buffers include citrate, phosphate, and Tris.

  • Add a small, consistent amount of your this compound DMSO stock to each buffer.

  • After a set equilibration time (e.g., 24 hours) with gentle agitation, centrifuge the samples to pellet any undissolved compound.

  • Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • Plot solubility versus pH to determine the optimal pH range for your experiments.

Important Note: Ensure that the chosen pH is compatible with your biological assay, as extreme pH values can denature proteins or affect cell viability.

Causality: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic exterior. Poorly soluble compounds like this compound can be encapsulated within the hydrophobic core, effectively dispersing them in the aqueous medium.[4][8]

Commonly Used Surfactants:

  • Tween® 80 (Polysorbate 80): A non-ionic surfactant widely used in pharmaceutical formulations.[4]

  • Solutol® HS-15 (Macrogol 15 Hydroxystearate): A modern non-ionic solubilizer with good biocompatibility.[4]

Experimental Protocol: Surfactant-based Solubilization

  • Prepare your aqueous buffer containing a low concentration of the chosen surfactant (e.g., 0.01% - 0.1% w/v).

  • Slowly add the DMSO stock solution of this compound to the surfactant-containing buffer while vortexing.

  • The surfactant molecules will self-assemble into micelles and encapsulate the compound.

  • As with co-solvents, it's crucial to test a range of surfactant concentrations to find the optimal balance between solubilization and potential interference with your assay.

Causality: Cyclodextrins are cyclic oligosaccharides with a toroidal structure, featuring a hydrophobic inner cavity and a hydrophilic exterior.[10][11][12] They can form inclusion complexes with hydrophobic "guest" molecules, like this compound, effectively shielding them from the aqueous environment and increasing their apparent solubility.[11][12]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Highly water-soluble and commonly used to enhance the solubility of poorly soluble drugs.[4]

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with excellent solubilizing properties.[4]

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).

  • Slowly add the this compound (either as a powder or a concentrated organic stock) to the cyclodextrin solution.

  • Stir or sonicate the mixture for several hours to facilitate the formation of the inclusion complex. The solution should become clear as the complex forms.

  • This resulting solution can then be diluted into your final assay buffer.

Decision Tree for Advanced Solubilization Methods:

Caption: Decision tree for advanced solubilization strategies.

Summary of Recommended Approaches

MethodPrincipleAdvantagesDisadvantages
Co-solvents Reduces solvent polaritySimple, widely applicablePotential for solvent toxicity/interference
pH Adjustment Increases fraction of soluble ionized formCan be very effective for ionizable compoundsLimited by assay compatibility and compound pKa
Surfactants Micellar encapsulationEffective at low concentrationsCan interfere with some biological assays
Cyclodextrins Forms soluble inclusion complexesHigh solubilization capacity, generally biocompatibleCan be more expensive, may alter compound availability

By systematically working through these troubleshooting steps, you can identify an effective strategy to overcome the poor aqueous solubility of this compound and achieve reliable and reproducible results in your experiments.

References

  • Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]

  • PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • PMC - NIH. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • PubChem. (n.d.). (1H-indazol-4-yl)methanol. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin. Retrieved from [Link]

  • PMC - NIH. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2023, March 17). How to maximize encapsulation efficiency of a drug in cyclodextrins?. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Solubility Enhancement of Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]

  • Prospector Knowledge Center. (2014, May 9). Molecular Encapsulation Using Cyclodextrin. Retrieved from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • Drug Development & Delivery. (2023, April). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Solubility and dissolution enhancement strategies: Current understanding and recent trends. Retrieved from [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • MDPI. (n.d.). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. Retrieved from [Link]

  • PMC - NIH. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • Xtalks. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]

  • MDPI. (n.d.). Pharmaceutics | Special Issue : Dissolution Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Retrieved from [Link]

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Technical Support Center: Optimizing 4-Ethynyl-1H-indazole Click Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 4-Ethynyl-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatization via "click" chemistry is a cornerstone of modern drug discovery and chemical biology.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental conditions for this powerful transformation.

Core Principles: The CuAAC Catalytic Cycle

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click" reaction, a class of reactions known for their high yields, reliability, and tolerance of a wide range of functional groups.[4][5][6] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant proceeds rapidly at or near room temperature to exclusively afford the 1,4-disubstituted 1,2,3-triazole.[4][5]

The catalytic cycle, as illustrated below, involves several key steps. Understanding this mechanism is crucial for effective troubleshooting. The active Cu(I) catalyst first reacts with the terminal alkyne (this compound) to form a copper(I) acetylide intermediate. This intermediate then coordinates with the azide partner. A subsequent intramolecular cyclization forms a six-membered metallacycle, which then rearranges to a more stable copper-triazolide. Finally, protonolysis releases the desired 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst for the next cycle.[5]

CuAAC_Mechanism Cu_I Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide [Cu]-C≡C-R Cu_I->Cu_Acetylide Alkyne This compound (R-C≡CH) Alkyne->Cu_Acetylide -H⁺ Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle Azide Azide (R'-N₃) Azide->Metallacycle Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Rearrangement Cu_Triazolide->Cu_I Catalyst Regeneration Product 1,4-Disubstituted Triazole Cu_Triazolide->Product +H⁺ Proton H⁺

Figure 1: Simplified catalytic cycle for the CuAAC reaction.

Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the CuAAC reaction with this compound in a practical question-and-answer format.

Q1: My reaction has a very low yield or has failed completely. What are the most likely causes?

This is the most frequent issue and can stem from several sources. A systematic check of the following is recommended:

  • Cause A: Inactive Catalyst (Copper Oxidation)

    • Explanation: The active catalyst is Copper(I). However, Cu(I) is unstable and readily oxidizes to the catalytically inactive Cu(II) state in the presence of dissolved oxygen.[7]

    • Solution: Most modern protocols generate Cu(I) in situ from a stable Cu(II) salt (like CuSO₄) using a reducing agent. Sodium ascorbate is the most common and effective choice.[5]

      • Action Plan: Always use a freshly prepared solution of sodium ascorbate. Use a slight excess (1.1 to 2 equivalents relative to the copper salt) to maintain a reducing environment and prevent oxidative side reactions.[5] For sensitive reactions, thoroughly degas your solvents (e.g., by sparging with nitrogen or argon for 15-20 minutes) before adding the catalyst and reagents.

  • Cause B: Suboptimal Solvent System

    • Explanation: The solubility of all components—the indazole alkyne, the azide partner, and the copper catalyst system—is critical. If any component crashes out of solution, the reaction rate will plummet.

    • Solution: A wide variety of solvents can be used, often in aqueous mixtures.[4] The choice depends on the specific substrates.

      • Action Plan: If you observe poor solubility, consider switching to a different solvent system. Common successful systems include mixtures of t-BuOH/H₂O, DMSO/H₂O, THF/H₂O, or pure DMSO or DMF.[8] For biological applications, water-soluble ligands can enable fully aqueous reactions.[7]

  • Cause C: Presence of Inhibitors

    • Explanation: Certain functional groups or impurities can act as strong coordinating ligands for copper, sequestering the catalyst and preventing it from entering the catalytic cycle. Common culprits include unprotected thiols, phosphines, and certain nitrogen heterocycles that can outcompete the alkyne or azide for binding.

    • Solution: Ensure your starting materials are pure. If your substrate contains a potentially inhibiting group, you may need to increase the catalyst loading or use a strongly coordinating, accelerating ligand that can displace the inhibitor from the copper center.

Q2: The reaction is very slow. How can I increase the rate?

Slow reaction rates are often a problem when working with low reactant concentrations or particularly bulky substrates.

  • Cause A: Absence of an Accelerating Ligand

    • Explanation: While the CuAAC reaction can proceed without a ligand, its rate is dramatically increased by the addition of specific nitrogen-based ligands. These ligands stabilize the Cu(I) oxidation state, prevent the formation of unreactive copper aggregates, and facilitate the key catalytic steps.[4][9]

    • Solution: The use of an accelerating ligand is highly recommended.

      • Tris-(benzyltriazolylmethyl)amine (TBTA): The first-generation gold standard ligand, excellent for organic solvents but has poor water solubility.[4]

      • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble analogue of TBTA, ideal for bioconjugation and reactions in aqueous media.[7][10]

      • Action Plan: Introduce 1-5 mol% of a suitable ligand along with your copper source. The ligand should be pre-complexed with the copper salt before adding the other reagents.

  • Cause B: Low Temperature or Concentration

    • Explanation: Like most chemical reactions, the CuAAC is influenced by temperature and concentration. The reaction rate is dependent on the collision frequency of the reactants.

    • Solution:

      • Temperature: Gently heating the reaction (e.g., to 40-60 °C) can significantly increase the rate, provided your substrates are stable at that temperature.[11]

      • Concentration: If possible, increase the concentration of your reactants. Reactions run at higher molarity (e.g., 0.1 M or higher) will proceed much faster than those at millimolar concentrations.

Q3: I'm observing a significant side product corresponding to the homocoupling of this compound. How do I prevent this?

This side product is the result of a Glaser-Hay coupling, an oxidative dimerization of terminal alkynes catalyzed by copper.

  • Explanation: The presence of Cu(II) and oxygen promotes the formation of a di-yne byproduct from two molecules of your alkyne. This consumes your starting material and complicates purification.

  • Solution: This side reaction is suppressed by the same conditions that ensure an active catalyst.

    • Action Plan:

      • Ensure a Reducing Environment: Use a sufficient excess of sodium ascorbate (at least 2 equivalents relative to copper) to scavenge any oxygen and keep the copper in the +1 oxidation state.[5]

      • Use a Ligand: Accelerating ligands like TBTA or THPTA chelate the copper center, not only accelerating the desired click reaction but also disfavoring the geometry required for the homocoupling side reaction.[4]

      • Exclude Oxygen: For particularly sensitive or valuable substrates, performing the reaction under an inert atmosphere (N₂ or Ar) is the most robust solution.

Q4: How can I effectively remove residual copper from my final product?

Residual copper can be toxic to cells and interfere with downstream applications, making its removal critical.[12]

  • Explanation: The copper catalyst and ligands can be difficult to separate from the desired triazole product using standard silica gel chromatography alone.

  • Solution: Several workup procedures can efficiently remove copper.

    • Action Plan:

      • Aqueous Wash with a Chelator: After the reaction is complete, dilute the mixture with an organic solvent (like ethyl acetate or DCM) and wash the organic layer with an aqueous solution of a strong chelating agent. A 5% solution of ammonium hydroxide or a 0.5 M solution of EDTA are highly effective at sequestering copper into the aqueous phase.

      • Use of Scavenger Resins: Pass a solution of your crude product through a cartridge containing a copper scavenging resin (e.g., silica-thiol or a resin with iminodiacetic acid groups).

      • Heterogeneous Catalysis: Consider using an immobilized copper catalyst, such as copper on charcoal or a resin-bound catalyst. These can be easily removed by simple filtration at the end of the reaction, greatly simplifying purification.[13]

Optimized Reaction Parameters

The following table summarizes key parameters for optimizing your this compound click reactions.

ParameterRecommended OptionsRationale & Considerations
Copper Source CuSO₄·5H₂O (most common), CuI, CuBr, [Cu(CH₃CN)₄]PF₆CuSO₄ is inexpensive, stable, and used with a reducing agent. Cu(I) salts do not require a separate reducing agent but are less stable to air.[7][14]
Reducing Agent Sodium AscorbateRequired for Cu(II) sources. Use 1.1-5 eq. relative to copper to ensure a reducing environment and prevent homocoupling.[5]
Ligand TBTA: For organic solvents.THPTA: For aqueous/mixed aqueous systems.Dramatically accelerates the reaction and improves yields. Use 1-5 mol% relative to the limiting reagent.[4][15]
Solvent t-BuOH/H₂O (1:1), DMSO, DMF, THF/H₂O (1:1)Choice is substrate-dependent. Ensure all components are fully dissolved. Water can accelerate the reaction.[5][8]
Temperature Room Temperature (20-25°C) to 60°CMost reactions proceed well at RT. Gentle heating can be used to accelerate slow reactions if substrates are thermally stable.[11]
Stoichiometry 1.0 eq. Alkyne, 1.05-1.1 eq. AzideA slight excess of the more accessible or soluble reagent is often used to drive the reaction to completion.
Catalyst Loading 0.1 - 5 mol%Higher loadings may be needed for challenging substrates, but lower loadings (≤1 mol%) are often sufficient with an accelerating ligand.[16]

Standard Experimental Protocol

This protocol provides a robust starting point for the CuAAC reaction of this compound with a generic azide partner.

  • Reagent Preparation:

    • Prepare stock solutions of your reagents. For example:

      • This compound in DMSO (e.g., 100 mM).

      • Azide partner in DMSO (e.g., 110 mM).

      • Copper(II) Sulfate (CuSO₄) in deionized water (e.g., 50 mM).

      • THPTA ligand in deionized water (e.g., 50 mM).

      • Sodium Ascorbate (NaAsc) in deionized water (e.g., 1 M). Note: Prepare this solution fresh immediately before use.

  • Reaction Assembly:

    • To a clean vial, add the this compound solution (e.g., 100 µL, 0.01 mmol, 1.0 eq.).

    • Add the azide partner solution (e.g., 100 µL, 0.011 mmol, 1.1 eq.).

    • Add the primary solvent (e.g., 780 µL of a t-BuOH/H₂O 1:1 mixture) to reach the desired final concentration.

    • Add the THPTA ligand solution (e.g., 10 µL, 0.0005 mmol, 0.05 eq.). Vortex briefly.

    • Add the CuSO₄ solution (e.g., 10 µL, 0.0005 mmol, 0.05 eq.). The solution may turn a faint blue. Vortex briefly.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (e.g., 10 µL, 0.01 mmol, 1.0 eq.). The solution should become colorless or pale yellow.

    • Seal the vial and allow the reaction to stir at room temperature. Protect from light if using photosensitive compounds.

    • Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 1-12 hours).

  • Workup and Purification:

    • Once complete, dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer with 5% aqueous NH₄OH (2 x 10 mL) to remove copper salts, followed by a brine wash (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude product by silica gel column chromatography or recrystallization as needed.

Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow start Start: Low/No Yield check_catalyst Is Cu(I) active? start->check_catalyst fix_catalyst Action: - Use fresh NaAscorbate - Degas solvents check_catalyst->fix_catalyst No check_solubility Are all reagents soluble? check_catalyst->check_solubility Yes fix_catalyst->check_solubility fix_solubility Action: - Change solvent system (e.g., to DMSO or DMF) check_solubility->fix_solubility No check_side_products Homocoupling observed? check_solubility->check_side_products Yes fix_solubility->check_side_products fix_side_products Action: - Increase NaAscorbate - Add accelerating ligand - Use inert atmosphere check_side_products->fix_side_products Yes check_rate Is reaction just slow? check_side_products->check_rate No success Problem Solved fix_side_products->success fix_rate Action: - Add accelerating ligand - Increase temperature/concentration check_rate->fix_rate Yes check_rate->success No, reaction complete fix_rate->success

Figure 2: A step-by-step workflow for troubleshooting common CuAAC issues.

References

  • Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition . Chemical Communications (RSC Publishing). Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides . National Center for Biotechnology Information. Available at: [Link]

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review . PubMed. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation . National Center for Biotechnology Information. Available at: [Link]

  • CuAAC "Click" reaction giving inconsistent results . Chemistry Stack Exchange. Available at: [Link]

  • New Trends in Click Reactions for Synthesis of 1,2,3-Triazole Derivatives . PubMed. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles . ACS Publications. Available at: [Link]

  • The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures . MDPI. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition . Organic Chemistry Portal. Available at: [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications . ACS Publications. Available at: [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media . MDPI. Available at: [Link]

  • CuAAC click triazole synthesis . YouTube. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives . National Center for Biotechnology Information. Available at: [Link]

  • Click Chemistry for Drug Development and Diverse Chemical–Biology Applications . ACS Publications. Available at: [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug . MDPI. Available at: [Link]

  • Click chemistry - Wikipedia . Wikipedia. Available at: [Link]

  • Click Chemistry Methodology: The Novel Paintbrush of Drug Design . National Center for Biotechnology Information. Available at: [Link]

  • Triazole formation and the click concept in the synthesis of interlocked molecules . University of Southampton ePrints. Available at: [Link]

  • Click-chemistry-based protocol for detecting 4-octyl-itaconate-alkylated proteins in primary mouse macrophages . PubMed. Available at: [Link]

  • Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update . Royal Society of Chemistry. Available at: [Link]

  • Indazole synthesis . Organic Chemistry Portal. Available at: [Link]

  • Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water . Frontiers in Chemistry. Available at: [Link]

  • Optimization of the click reaction conditions . ResearchGate. Available at: [Link]

  • The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? . Bentham Science. Available at: [Link]

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Preventing side reactions in the synthesis of substituted indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted indazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indazole chemistry. As a privileged scaffold in medicinal chemistry, the synthesis of specifically substituted indazoles is paramount. However, the journey from starting materials to the final product is often fraught with challenges, most notably the formation of undesired side products.

This document provides in-depth, field-proven insights into preventing and troubleshooting common side reactions. We will move beyond simple procedural lists to explain the why behind experimental choices, empowering you to make informed decisions at the bench.

Section 1: Navigating the Maze of N-Alkylation: Regioselectivity Control (N1 vs. N2)

One of the most frequent challenges in the functionalization of the indazole core is controlling the regioselectivity of N-alkylation. The indazole anion is an ambident nucleophile, leading to mixtures of N1 and N2 alkylated products. The ratio of these isomers is highly dependent on a subtle interplay of electronic and steric factors, as well as reaction conditions.

FAQ 1: My N-alkylation reaction is producing a mixture of N1 and N2 isomers. How can I favor the formation of the N1-substituted product?

Answer:

Achieving high selectivity for the N1 isomer often involves leveraging thermodynamic control and carefully selecting your base and solvent system. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2]

Causality and Strategic Recommendations:

  • Base and Solvent Selection: The combination of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is a robust system for promoting N1-alkylation.[1][3] This is because NaH generates the indazolide anion, and in a solvent like THF, the sodium cation can form a tight ion pair with the two nitrogen atoms. This coordination can sterically hinder the N2 position and electronically favor alkylation at N1, especially when an electron-withdrawing group is present at the C3 position to create a chelation effect.[4]

  • Thermodynamic Equilibration: In some cases, particularly with α-halo carbonyl electrophiles, it's possible to achieve N1 selectivity through an equilibration process that favors the more thermodynamically stable N1 product.[1][2]

  • Two-Step Reductive Amination: For the introduction of simple alkyl groups, a two-step approach involving an initial enamine condensation followed by hydrogenation can provide excellent N1 selectivity.[3] This method avoids the direct alkylation of the indazole anion, thus circumventing the regioselectivity issue.

Troubleshooting Flowchart for N1-Alkylation:

G start Mixture of N1 and N2 isomers observed check_conditions Review current reaction conditions: - Base - Solvent - Temperature start->check_conditions na_thf Are you using NaH in THF? check_conditions->na_thf implement_na_thf Switch to NaH as the base in anhydrous THF. na_thf->implement_na_thf No check_substituents Analyze substituents on the indazole ring. na_thf->check_substituents Yes purification If a mixture is unavoidable, proceed to purification. implement_na_thf->purification c3_ewg Is there an electron-withdrawing group (EWG) at the C3 position? check_substituents->c3_ewg c7_substituent Is there a substituent at the C7 position? check_substituents->c7_substituent thermo_control Consider thermodynamic control. - Use α-halo carbonyl electrophiles. - Allow for longer reaction times or gentle heating to promote equilibration. c3_ewg->thermo_control Yes reductive_amination Alternative Strategy: Two-step reductive amination with the corresponding aldehyde. c3_ewg->reductive_amination No consider_sterics Steric hindrance at C7 may favor N1. Maintain NaH/THF. c7_substituent->consider_sterics consider_sterics->purification thermo_control->purification reductive_amination->purification

Caption: Troubleshooting workflow for achieving N1-alkylation selectivity.

FAQ 2: How can I selectively synthesize the N2-substituted indazole?

Answer:

Selective N2-alkylation often requires conditions that favor kinetic control or exploit specific directing effects of substituents.

Causality and Strategic Recommendations:

  • Substituent Directing Effects: The presence of electron-withdrawing groups like nitro (NO₂) or carboxylates (CO₂Me) at the C7 position can strongly direct alkylation to the N2 position, often with high selectivity (≥ 96%).[1][2][3] This is attributed to electronic effects that make the N2 nitrogen more nucleophilic.

  • Mitsunobu Reaction: The Mitsunobu reaction provides a reliable method for achieving N2-alkylation. The phosphine intermediate is thought to provide chelation control that directs the alkylation to the N2 nitrogen.[2][5]

  • Acid Catalysis: The use of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate can promote the N2-alkylation of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates.[6]

Table 1: Summary of Conditions for Regioselective N-Alkylation

Desired IsomerRecommended ConditionsKey Considerations
N1 Base/Solvent: NaH in THFHighly effective, especially with C3-electron-withdrawing groups. Favors the thermodynamic product.
Reaction Type: Two-step reductive aminationExcellent for simple alkyl groups; avoids direct alkylation of the indazole anion.
N2 Substituent Effect: C7-electron-withdrawing group (e.g., NO₂, CO₂Me) presentThe substituent electronically directs the alkylation to the N2 position.
Reaction Type: Mitsunobu reaction (e.g., with DEAD, PPh₃)Generally reliable for N2-alkylation, likely proceeding through a chelation-controlled transition state.
Catalysis: TfOH or Cu(OTf)₂ with alkyl 2,2,2-trichloroacetimidatesAn effective method for a specific class of alkylating agents.

Section 2: Unwanted Couplings: Dimerization and Other Condensation Byproducts

During the synthesis of the indazole core itself, the formation of dimeric or other condensation byproducts can significantly reduce yields and complicate purification.

FAQ 3: My reaction to form the indazole ring is producing a significant amount of a deeply colored byproduct, likely a dimer. What is causing this and how can I prevent it?

Answer:

Dimer formation is a common side reaction, particularly in syntheses that involve reactive intermediates that can be trapped by the starting material or another intermediate.[7][8] For instance, in the synthesis of indazoles from indoles via nitrosation, the starting indole, acting as a nucleophile, can attack a reactive oxime intermediate, leading to a dimeric byproduct.[7] This is especially problematic with electron-rich indoles.[7]

Causality and Strategic Recommendations:

  • Control of Reaction Temperature: Many dimerization reactions are accelerated at higher temperatures. Maintaining a low temperature (e.g., 0 °C) during the addition of reagents can significantly suppress the rate of the dimerization side reaction.[7]

  • Slow Addition of Reagents: Adding the limiting reagent slowly to a solution of the excess reagent can help to keep the concentration of reactive intermediates low at any given time, thus minimizing the chance of dimerization. A syringe pump is ideal for this.[7]

  • Alternative Synthetic Routes: If dimerization remains a persistent issue, consider an alternative synthetic route that avoids the problematic reactive intermediate. For example, instead of a nitrosation approach, a synthesis starting from a 2-aminobenzonitrile or an o-haloaryl N-sulfonylhydrazone might be more suitable.[7][9]

  • Water Removal: In condensation reactions, such as those forming an enamine intermediate, the presence of water can lead to side reactions, including the formation of aminal pseudo-dimers.[3] Employing Dean-Stark conditions to remove water as it is formed can be highly effective.[3]

Experimental Protocol: Minimizing Dimer Formation in Indazole Synthesis via Nitrosation of Indole

  • Preparation of Nitrosating Agent: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare the nitrosating agent (e.g., sodium nitrite in acid) and cool the mixture to 0 °C in an ice-salt bath.

  • Preparation of Indole Solution: Dissolve the indole starting material in an appropriate solvent.

  • Slow Addition: Using a syringe pump or the dropping funnel, add the indole solution to the vigorously stirred, cold nitrosating mixture over a period of at least 2 hours. Crucially, maintain the internal temperature at or below 0 °C throughout the addition. [7]

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated in vacuo.

Section 3: Challenges in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for introducing substituents onto the indazole scaffold. However, these reactions are not without their own set of potential side reactions.

FAQ 4: I am attempting a Suzuki-Miyaura coupling with a bromoindazole, but I am observing significant amounts of homocoupling of my boronic acid and/or dehalogenation of my indazole. How can I improve the yield of the desired cross-coupled product?

Answer:

Homocoupling of the boronic acid and dehalogenation of the aryl halide are common side reactions in Suzuki-Miyaura couplings. These issues often arise from suboptimal reaction conditions, particularly the choice of catalyst, base, and the exclusion of oxygen.

Causality and Strategic Recommendations:

  • Oxygen Exclusion: The catalytic cycle of the Suzuki-Miyaura reaction is sensitive to oxygen, which can promote the oxidative homocoupling of the boronic acid. It is imperative to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Choice of Base: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to side reactions. For indazole substrates, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often effective.

  • Palladium Catalyst and Ligand: The choice of palladium precursor and ligand is critical. For heteroaromatic substrates like indazoles, which can act as ligands themselves and potentially poison the catalyst, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or t-Bu₃P) can be beneficial. These ligands promote the desired reductive elimination step and can suppress side reactions.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. It is often beneficial to run the reaction at the lowest temperature that provides a reasonable conversion rate.

Troubleshooting Diagram for Suzuki-Miyaura Coupling of Haloindazoles:

G start Low yield of cross-coupled product. High levels of homocoupling and/or dehalogenation. check_inertness Verify inert atmosphere. - Degas solvents and reagents thoroughly? - Maintained positive Ar/N₂ pressure? start->check_inertness improve_inertness Improve degassing procedure (e.g., freeze-pump-thaw cycles). Ensure a good inert gas seal. check_inertness->improve_inertness No check_catalyst Evaluate catalyst system. - What Pd source and ligand are you using? check_inertness->check_catalyst Yes improve_inertness->check_catalyst optimize_catalyst Switch to a more robust ligand for heterocycles. - Consider bulky, electron-rich phosphines (e.g., SPhos, XPhos). check_catalyst->optimize_catalyst check_base Review the choice of base. optimize_catalyst->check_base optimize_base Experiment with different inorganic bases (e.g., Cs₂CO₃, K₃PO₄). check_base->optimize_base check_temp Analyze reaction temperature. optimize_base->check_temp optimize_temp Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). check_temp->optimize_temp

Caption: Decision tree for troubleshooting Suzuki-Miyaura side reactions.

Section 4: Purification Strategies

The successful synthesis of a substituted indazole is only half the battle; isolating the desired product in high purity is equally important.

FAQ 5: I have a mixture of N1 and N2 alkylated indazoles that are difficult to separate by standard column chromatography. What strategies can I use to isolate the desired isomer?

Answer:

Separating N1 and N2 isomers can be challenging due to their similar polarities. However, a combination of chromatographic and non-chromatographic techniques can be effective.

Purification Recommendations:

  • Chromatography Optimization:

    • Solvent System Screening: Systematically screen different solvent systems for flash column chromatography. A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone) is a good starting point. Sometimes, the addition of a small amount of a third solvent, like methanol or triethylamine (for basic compounds), can significantly improve separation.

    • Preparative TLC: For small-scale separations or to quickly identify optimal solvent conditions, preparative thin-layer chromatography (PTLC) can be very effective.[2]

  • Recrystallization: If one of the isomers is a solid and present as the major component, recrystallization can be a highly effective and scalable purification method. A mixed solvent system (e.g., acetone/water) can sometimes provide the differential solubility needed to selectively crystallize one isomer.[10] It is often a matter of empirical screening of various solvent combinations.

Experimental Protocol: Separation of N1 and N2 Isomers by Recrystallization

  • Solubility Testing: In small vials, test the solubility of the crude mixture in various individual and mixed solvent systems at room temperature and upon heating. Look for a system where the mixture is sparingly soluble at room temperature but fully dissolves upon heating.

  • Recrystallization: Dissolve the crude mixture in a minimal amount of the chosen hot solvent system.

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.

  • Purity Analysis: Analyze the purity of the crystalline material and the mother liquor by an appropriate method (e.g., ¹H NMR, LC-MS) to determine the efficiency of the separation.

References

  • Regan, J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2038–2049. [Link]

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]

  • New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine - PubMed. [Link]

  • Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.
  • Organic Syntheses Procedure. indazole. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [Link]

  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - ResearchGate. [Link]

  • Development of a selective and scalable N1-indazole alkylation - PMC - NIH. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC - NIH. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. [Link]

  • 2H-Indazole synthesis - Organic Chemistry Portal. [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate. [Link]

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Technical Support Center: Troubleshooting Low Efficiency in Protein Labeling with 4-Ethynyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the use of 4-Ethynyl-1H-indazole in protein labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide effective solutions to improve labeling efficiency. As Senior Application Scientists, we have compiled this resource based on established principles of bioorthogonal chemistry and our experience in the field.

Introduction to this compound in Protein Labeling

This compound is a versatile chemical probe used in various applications, including as a building block for kinase inhibitors and for activity-based protein profiling (ABPP). Its terminal alkyne group allows for covalent modification of target proteins through a bioorthogonal reaction, most commonly a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). These "click chemistry" reactions enable the attachment of a reporter tag (e.g., a fluorophore or biotin) for subsequent detection and analysis.

Low labeling efficiency can be a significant hurdle in obtaining reliable and reproducible results. This guide will walk you through a systematic approach to troubleshooting, from initial reaction setup to final analysis.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am observing very low or no signal from my labeled protein. What are the primary factors I should investigate?

Low or no signal is a common issue that can stem from several factors. A systematic evaluation of your experimental workflow is crucial. Here is a logical flow for troubleshooting:

Troubleshooting_Flow Start Low/No Signal Detected Probe_Integrity Verify Probe Integrity & Solubility Start->Probe_Integrity Reaction_Setup Check Click Chemistry Reaction Conditions Probe_Integrity->Reaction_Setup Probe is OK Protein_Integrity Assess Protein Integrity & Concentration Reaction_Setup->Protein_Integrity Reaction conditions are optimal Detection Optimize Detection Method Protein_Integrity->Detection Protein is intact & concentrated Success Signal Improved Detection->Success Detection is optimized

Caption: A flowchart for systematic troubleshooting of low protein labeling signal.

A1: The troubleshooting process can be broken down into four key areas:

  • Probe Integrity and Solubility:

    • Is your this compound stock solution properly prepared and stored? This compound, like many small molecules, can degrade over time, especially if not stored correctly. Ensure it is protected from light and moisture. It is advisable to prepare fresh stock solutions in an appropriate solvent like DMSO and store them at -20°C or -80°C.

    • Are you experiencing solubility issues? this compound may have limited solubility in aqueous buffers.[1] It is typically dissolved in a minimal amount of an organic solvent (e.g., DMSO) before being diluted into the reaction buffer. Precipitates in the final reaction mixture are a clear indication of solubility problems. Consider optimizing the percentage of co-solvent, but be mindful that high concentrations of organic solvents can denature your protein.

  • Click Chemistry Reaction Conditions:

    • For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

      • Is your copper source fresh and active? The active catalyst is Cu(I), which is prone to oxidation.[2] Prepare the copper solution fresh for each experiment.

      • Are you using a copper-chelating ligand? Ligands like TBTA or THPTA are crucial for stabilizing the Cu(I) oxidation state and preventing protein damage.[3]

      • Is a reducing agent present? Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state.[3] Ensure your sodium ascorbate solution is also freshly prepared.

      • Are there any interfering substances in your buffer? Components like EDTA, DTT, or other reducing agents can interfere with the CuAAC reaction.[4] It is recommended to perform buffer exchange if your protein is in an incompatible buffer.

    • For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

      • Is your strained alkyne reporter tag stable? While SPAAC avoids the use of a copper catalyst, the strained alkynes can be less stable than terminal alkynes.[5] Follow the manufacturer's storage and handling instructions.

      • Is the reaction kinetics slow? SPAAC reaction rates can be influenced by the specific strained alkyne and the reaction conditions.[6] You may need to increase the incubation time or the concentration of the reporter tag.

  • Protein Integrity and Concentration:

    • Is your protein of interest properly folded and active? Denatured proteins may not be accessible for labeling. Confirm protein integrity using appropriate methods like circular dichroism or a functional assay.

    • Is your protein concentration accurate? Inaccurate protein quantification can lead to suboptimal reagent stoichiometry.[7][8] Use a reliable protein quantification method like the BCA assay.

  • Detection Method:

    • If using a fluorescent reporter, is your imaging system set up correctly? Ensure you are using the correct excitation and emission filters for your chosen fluorophore.

    • If using a biotin reporter followed by streptavidin-based detection, are your reagents functional? Confirm the activity of your streptavidin conjugate.

Q2: My labeling efficiency is inconsistent between experiments. What could be the cause?

A2: Inconsistent labeling efficiency often points to variability in reagent preparation or reaction conditions.

  • Reagent Preparation: As mentioned, the freshness of the copper sulfate and sodium ascorbate solutions in CuAAC is critical. Prepare these reagents fresh for each experiment. Similarly, ensure your this compound stock solution has not undergone freeze-thaw cycles that could lead to degradation.

  • Reaction Incubation: Ensure consistent incubation times and temperatures. For temperature-sensitive reactions, use a reliable incubator or water bath.

  • Buffer Composition: Minor variations in buffer pH can impact the reaction.[9] Always use a well-buffered system and check the pH before starting the reaction.

Q3: How can I optimize the concentration of this compound for my experiment?

A3: The optimal concentration of this compound will depend on the specific protein, its abundance, and the experimental context (e.g., in vitro, in live cells). It is recommended to perform a dose-response experiment.

ParameterIn Vitro LabelingIn-Cell Labeling
Protein Concentration 1-10 µMVaries
This compound 10-100 µM1-50 µM
Incubation Time 1-4 hours1-24 hours
Temperature 4°C to 37°C37°C
  • In Vitro Labeling: Start with a 10-fold molar excess of the probe over your protein of interest. Titrate the probe concentration up and down to find the optimal balance between labeling efficiency and potential non-specific effects.

  • In-Cell Labeling: For live-cell experiments, it is crucial to assess the cytotoxicity of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at various probe concentrations. Choose the highest non-toxic concentration for your labeling experiments.

Q4: I suspect non-specific labeling is occurring. How can I verify and minimize this?

A4: Non-specific labeling can obscure your results. Here are some strategies to address this:

  • Negative Controls:

    • No-probe control: Treat your protein sample with all reaction components except this compound. This will reveal any background signal from your detection reagents.

    • No-click control: Incubate your protein with this compound but omit the click chemistry reagents (e.g., copper, azide-reporter). This will show if the probe itself is non-specifically interacting with other components.

    • Competition control: If you are performing activity-based protein profiling and have a known inhibitor for your target protein, pre-incubate the protein with the inhibitor before adding this compound. A decrease in labeling signal would indicate specific binding to the active site.

  • Minimizing Non-Specific Binding:

    • Reduce probe concentration and incubation time: Use the lowest effective concentration and shortest incubation time determined from your optimization experiments.

    • Include a blocking agent: For in vitro experiments, adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) or bovine serum albumin (BSA) can help reduce non-specific binding.

    • Improve washing steps: After the labeling reaction, ensure thorough washing to remove any unbound probe and reporter molecules.

Experimental Protocols

Protocol 1: In Vitro Protein Labeling with this compound using CuAAC

This protocol provides a general framework for labeling a purified protein.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of copper(II) sulfate in water.

    • Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 10 mM stock solution of your azide-reporter (e.g., azide-fluorophore) in DMSO.

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Labeling Reaction:

    • In a microcentrifuge tube, add your protein of interest to the reaction buffer to a final concentration of 5 µM.

    • Add this compound to a final concentration of 50 µM.

    • Incubate for 1 hour at room temperature with gentle mixing.

  • Click Reaction:

    • To the labeling reaction, add the azide-reporter to a final concentration of 25 µM.

    • Add the copper-chelating ligand to a final concentration of 250 µM.

    • Add copper(II) sulfate to a final concentration of 50 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.

    • Incubate for 1 hour at room temperature, protected from light.

  • Analysis:

    • Remove excess reagents by gel filtration or dialysis.

    • Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning or by Western blot using a streptavidin-HRP conjugate if a biotin-azide reporter was used.

CuAAC_Workflow Protein Protein of Interest Incubation1 Incubation (Labeling) Protein->Incubation1 Probe This compound Probe->Incubation1 Labeled_Protein Alkyne-Modified Protein Incubation1->Labeled_Protein Incubation2 Click Reaction (CuAAC) Labeled_Protein->Incubation2 Azide_Reporter Azide-Reporter (Fluorophore/Biotin) Azide_Reporter->Incubation2 Click_Mix Cu(I), Ligand, Reducing Agent Click_Mix->Incubation2 Final_Product Labeled Protein (with Reporter) Incubation2->Final_Product Analysis Analysis (SDS-PAGE, MS, etc.) Final_Product->Analysis

Caption: A workflow diagram for in vitro protein labeling using CuAAC.

Protocol 2: Quantification of Labeling Efficiency

Accurate quantification of labeling efficiency is crucial for interpreting your results.

  • Protein Quantification: Determine the total protein concentration after the labeling reaction and removal of excess reagents using a standard method like the BCA assay.[7]

  • Fluorophore Quantification (if applicable): If you used a fluorescent reporter with a known extinction coefficient, you can measure the absorbance of the fluorophore at its maximum wavelength and calculate its concentration using the Beer-Lambert law.

  • Densitometry: For gel-based analysis, you can use densitometry software to quantify the intensity of the fluorescent band corresponding to your labeled protein. Compare this to a standard curve of a known concentration of the free fluorophore.

  • Mass Spectrometry: For the most accurate determination of labeling stoichiometry, intact protein mass spectrometry can be used to measure the mass shift corresponding to the covalent modification.

References

  • Cai, C., et al. (2016). Copper-catalyzed click reaction on/in live cells. RSC Publishing. [Link]

  • Li, S., et al. (2016). Copper-catalyzed azide–alkyne cycloaddition (CuAAC)
  • Pauls, E., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [Link]

  • Mancuso, R., et al. (2015). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PMC. [Link]

  • El-Adl, K., et al. (2023). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed. [Link]

  • Wieczorek, M., et al. (2024). Evaluating the efficacy of protein quantification methods on membrane proteins. PMC. [Link]

  • Willot, M., et al. (2022). Activity-based protein profiling: A graphical review. PMC. [Link]

  • Al-Jubeh, J., et al. (2019). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry. [Link]

  • Kovacs, L., et al. (2020). Effect of Buffer Conditions and Organic Co-Solvents on the Rate of Strain-Promoted Azide-Alkyne Cycloaddition. ResearchGate. [Link]

  • Abyntek Biopharma. (2023). 5 methods to quantify proteins. Abyntek Biopharma. [Link]

  • Chen, J., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. [Link]

  • Wang, Y., et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. [Link]

  • van der Veld, P. J., et al. (2013). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. [Link]

  • Pringle, T. A., & Knight, J. C. (2025). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • Scribd. Activity-Based Protein Profiling Guide. Scribd. [Link]

  • van de Watering, R., et al. (2021). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. ACS Publications. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. [Link]

  • Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

  • Uttamapinant, C., et al. (2016). Site-specific protein labeling with PRIME and chelation-assisted Click chemistry. PMC. [Link]

  • Martin, S. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. ResearchGate. [Link]

  • Li, Y., et al. (2015). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. NIH. [Link]

  • Abselion. 7 Common Methods to Quantify Proteins – Pros and Cons. Abselion. [Link]

  • Agard, N. J., et al. (2006). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. PMC. [Link]

  • Molecular Devices. Protein Detection, Quantification and Analysis. Molecular Devices. [Link]

  • Creative Biolabs. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). Creative Biolabs. [Link]

  • Elguero, J., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]

  • Wang, D., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. [Link]

  • Bogyo, M., & Cravatt, B. (2022). Activity Based Protein Profiling for Drug Discovery. YouTube. [Link]

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Technical Support Center: A Guide to Improving Regioselectivity of Indazole N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indazole N-alkylation. The regioselective functionalization of the indazole scaffold is a critical challenge in medicinal chemistry and drug development, as the biological activity of resulting compounds often depends on the precise location of the alkyl substituent.[1] Direct alkylation of the ambidentate indazole anion frequently yields a mixture of N1 and N2 isomers, complicating purification and reducing overall yield.[2]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you gain control over your reaction outcomes. We will explore the causal relationships between reaction parameters—such as substrate electronics, solvent, and base selection—and the resulting N1:N2 product ratio, empowering you to make informed decisions in your experimental design.

Section 1: Troubleshooting Guide

Poor regioselectivity or low yields are common hurdles in indazole alkylation. This section addresses specific issues you may encounter during your experiments.

Problem Encountered Probable Cause(s) Recommended Solutions & Scientific Rationale
Poor N1:N2 Regioisomeric Ratio Kinetic Control in Polar Solvents: Using polar aprotic solvents (e.g., DMF, DMSO) with bases like K₂CO₃ or Cs₂CO₃ leads to solvent-separated ion pairs, allowing the indazolide anion to react based on the intrinsic nucleophilicity of N1 and N2, often resulting in mixtures.[3]Switch to N1-Selective Conditions: Employ a strong, non-nucleophilic base like Sodium Hydride (NaH) in a non-polar solvent like Tetrahydrofuran (THF). This combination promotes the formation of a "tight ion pair," where the sodium cation may chelate between the N2 atom and a coordinating group at the C3 position, sterically blocking N2 and directing the electrophile to the N1 position.[2][3]
Reaction Favors N2 Isomer Unintentionally Mitsunobu Conditions: Standard Mitsunobu reactions (PPh₃, DIAD/DEAD) inherently favor the formation of the N2-alkylated indazole.[3][4] Strong Electron-Withdrawing Group (EWG) at C7: Substituents like -NO₂ or -CO₂Me at the C7 position can electronically favor alkylation at the adjacent N2 position.[5]For N1 Selectivity, Avoid Mitsunobu: If N1 is the target, do not use the Mitsunobu reaction. Use the NaH/THF protocol instead. For N2 Selectivity, Embrace It: If the N2 isomer is desired, the Mitsunobu reaction is a reliable method.[1] For substrates with C7 EWGs, standard alkylation conditions with Cs₂CO₃ in DMF can also yield high N2 selectivity.[3]
Low or No Conversion Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the indazole N-H. Steric Hindrance: A bulky substituent at the C7 position can sterically hinder the approach of the electrophile to the N1 position, slowing the reaction rate.[6][7] Low Reaction Temperature: Insufficient thermal energy may prevent the reaction from overcoming the activation barrier.Increase Base Strength/Equivalents: Ensure at least 1.1 equivalents of a strong base like NaH are used for complete deprotonation. Increase Temperature: For sluggish reactions, particularly those with steric hindrance or when using NaH, increasing the temperature from room temperature to 50-60 °C can significantly improve conversion without compromising regioselectivity.[1]
Reaction Stalls or Reverts Thermodynamic Equilibration: In some systems, particularly those involving condensation with aldehydes to form enamines, the reaction is reversible. A decrease in the concentration of a volatile reagent (like an aldehyde) can cause the reaction to revert to a more stable intermediate or starting material.[6][7]Ensure Complete Reaction: Use Dean-Stark apparatus to remove water and drive the equilibrium forward. For reversible reactions, adding a non-nucleophilic base like triethylamine (Et₃N) after the initial condensation can "lock" the product and prevent reversion upon cooling.[7]
Difficulty Separating N1/N2 Isomers Similar Polarity: The N1 and N2 regioisomers often have very similar polarities, making chromatographic separation challenging and inefficient.Optimize for Selectivity, Not Separation: Focus on developing a highly regioselective reaction (>95:5) to minimize or eliminate the need for difficult chromatography. A small amount of the undesired isomer can often be removed via recrystallization of the major product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing N1 vs. N2 alkylation?

The regioselectivity of indazole alkylation is primarily a contest between thermodynamic and kinetic control, influenced by the stability of the indazole tautomers.

  • Tautomer Stability: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer.[8] Direct alkylation of the neutral indazole often requires harsh conditions and gives poor selectivity.

  • The Indazolide Anion: Most alkylations proceed via deprotonation to form the indazolide anion, which is a resonance-stabilized ambidentate nucleophile with significant electron density on both N1 and N2.

  • Thermodynamic vs. Kinetic Product:

    • The N1-alkylated indazole is typically the more thermodynamically stable product, mirroring the stability of the 1H-tautomer.[3] Reactions that allow for equilibration will favor the N1 isomer.

    • The N2-alkylated indazole can be the kinetic product under certain conditions, forming faster due to a lower activation energy barrier. The choice of reagents and conditions determines which pathway is favored.[8]

Q2: How does my choice of base and solvent dictate the N1/N2 ratio?

The base and solvent work in concert to control the state of the indazolide anion, which is the key to regioselectivity.

  • For High N1 Selectivity (Chelation Control):

    • Base: Sodium Hydride (NaH) is ideal.

    • Solvent: Tetrahydrofuran (THF).

    • Mechanism: In a non-coordinating solvent like THF, the sodium cation (Na⁺) forms a tight ion pair with the indazolide anion. If the indazole has a Lewis basic substituent at the C3 position (e.g., ester, amide), the Na⁺ ion is believed to form a six-membered chelate involving the N2 atom and the C3 substituent's heteroatom. This chelation sterically encumbers the N2 position, forcing the incoming alkylating agent to react exclusively at N1.[2][3] This is a powerful strategy for achieving >99:1 selectivity for the N1 isomer.

  • For Poor or Mixed Selectivity (Kinetic Control):

    • Base: Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃).

    • Solvent: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

    • Mechanism: Polar aprotic solvents solvate the cation effectively, creating "solvent-separated ion pairs."[3] The indazolide anion is now "free," and alkylation occurs based on a combination of sterics and the intrinsic nucleophilicity of the two nitrogen atoms, often leading to mixtures.

Q3: What is the role of indazole ring substituents in directing alkylation?

Substituents on the indazole ring exert profound steric and electronic effects that can be leveraged to control regioselectivity.

  • Steric Effects:

    • C3-Position: A sterically demanding group (e.g., tert-butyl) at C3 will disfavor attack at the adjacent N2 position, thus promoting N1 alkylation.[3]

    • C7-Position: A bulky group at C7 sterically hinders the N1 position. This can dramatically slow or even halt N1 alkylation, making the N2 position the only accessible site.[6][7]

  • Electronic & Chelating Effects:

    • C3-Position: As discussed, an electron-withdrawing group capable of chelation (e.g., -CO₂Me, -C(O)Me) is key for the NaH/THF method to achieve high N1 selectivity.[3]

    • C7-Position: An electron-withdrawing group (e.g., -NO₂, -CO₂Me) at C7 can electronically favor alkylation at the N2 position, even with standard carbonate bases in DMF.[1][5]

Q4: I need the N2 isomer specifically. What is the most reliable method?

For selective synthesis of N2-alkylated indazoles, the Mitsunobu reaction is often the method of choice.[3] This reaction proceeds through a different mechanism than standard SN2 alkylations. It typically involves an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). Under these conditions, a strong preference for the N2 isomer is consistently observed.[1]

Q5: How can I confidently determine the structure of my N1 and N2 products?

Unambiguous structural assignment is critical. While 1D ¹H NMR can provide clues, the most definitive method is 2D NMR spectroscopy, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • For N1 Isomers: Look for a 3J-correlation between the protons of the N-alkyl CH₂ group and the C7a carbon of the indazole ring.[1]

  • For N2 Isomers: Look for a 3J-correlation between the protons of the N-alkyl CH₂ group and the C3 carbon of the indazole ring.[1][3]

These correlations provide clear and irrefutable evidence of the alkyl group's point of attachment.

Section 3: Key Experimental Protocols

Protocol A: Highly Selective N1-Alkylation via Chelation Control

This protocol is optimized for indazoles bearing a C3-coordinating group (e.g., methyl indazole-3-carboxylate) to achieve excellent N1 selectivity.

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

  • Alkyl halide (e.g., n-pentyl bromide, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to indazole). Stir the mixture to dissolve the starting material.

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add the NaH (1.1 equiv) portion-wise over 5 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. A cloudy suspension should form.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise via syringe at 0 °C.

  • Reaction: Remove the ice bath and warm the reaction to 50 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.[1][3]

  • Quenching: Once the reaction is complete, cool it to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Workup: Add water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N1-alkylated indazole.

Protocol B: Selective N2-Alkylation via the Mitsunobu Reaction

This protocol provides a general method for obtaining the N2-alkylated regioisomer.

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Primary or secondary alcohol (1.2 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted 1H-indazole (1.0 equiv), the desired alcohol (1.2 equiv), and PPh₃ (1.5 equiv).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration). Stir until all solids are dissolved.

  • Initiation: Cool the solution to 0 °C in an ice bath.

  • DIAD Addition: Add DIAD (1.5 equiv) dropwise to the stirred solution over 15-20 minutes. An exothermic reaction may be observed. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product along with triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

  • Purification: Purify the crude material directly by flash column chromatography on silica gel. The byproducts are typically less polar than the desired product.

Section 4: Visual Guides & Workflows

Mechanistic Pathways for N1/N2 Alkylation

The following diagram illustrates the key decision point in indazole alkylation: the state of the indazolide anion intermediate.

G cluster_n1 N1-Alkylation Pathway cluster_n2 N2-Alkylation Pathway start_node 1H-Indazole anion_node Indazolide Anion (Ambident Nucleophile) start_node->anion_node + Base - H⁺ chelate_node Tight Ion-Pair Chelate (NaH in THF) Steric Block at N2 anion_node->chelate_node Non-polar Solvent free_anion_node Solvent-Separated Ion Pair (Cs2CO3 in DMF) Kinetic Attack anion_node->free_anion_node Polar Solvent n1_product N1-Alkylated Product (Thermodynamic) chelate_node->n1_product R-X n2_product N2-Alkylated Product (Kinetic) free_anion_node->n2_product R-X

Caption: Competing pathways for N1 (thermodynamic) and N2 (kinetic) alkylation.

Decision-Making Workflow for Regioselective Alkylation

Use this workflow to select the optimal conditions based on your target isomer and starting material.

Caption: Workflow for selecting the appropriate indazole alkylation method.

References

  • Alam, J. and Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Alam, J. and Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [Link]

  • Alam, J. and Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Lu, P., Juarez, L., Wiget, P. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • Lu, P., Juarez, L., Wiget, P. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. [Link]

  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • Wang, J., McCreanney, A., Taylor-Young, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Center for Biotechnology Information. [Link]

  • Wang, J., McCreanney, A., Taylor-Young, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6245-6251. [Link]

  • Lu, P., Juarez, L., Wiget, P. A., et al. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-Ethynyl-1H-indazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Its unique bicyclic aromatic system provides a versatile template for developing potent and selective inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas. The introduction of an ethynyl group at the 4-position of the indazole ring has proven to be a particularly fruitful strategy, yielding highly potent kinase inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-ethynyl-1H-indazole analogs, with a focus on their activity against key oncogenic kinases such as BCR-ABL and the PI3K/mTOR pathway.

The Strategic Importance of the this compound Scaffold

The 1H-indazole core, particularly with a 3-amino substituent, has been identified as an effective "hinge-binding" fragment, capable of forming crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases.[2] The ethynyl group at the 4-position serves as a rigid linker that can project substituents into solvent-exposed regions or deeper into the active site, allowing for the fine-tuning of potency and selectivity. This strategic placement enables the exploration of interactions with residues beyond the immediate hinge region, a key aspect in the design of next-generation kinase inhibitors.

Comparative SAR Analysis: Targeting Different Kinase Families

The versatility of the this compound scaffold is evident in its ability to be adapted to inhibit distinct kinase families. Below, we compare the SAR of analogs developed as inhibitors of the BCR-ABL fusion protein and the PI3K/mTOR signaling pathway.

Case Study 1: Pan-BCR-ABL Inhibitors for Chronic Myeloid Leukemia (CML)

The BCR-ABL fusion protein is the causative agent of CML, and targeting its kinase activity has revolutionized CML treatment. However, the emergence of drug resistance, particularly the T315I "gatekeeper" mutation, necessitates the development of new inhibitors. The 3-amino-4-ethynyl-1H-indazole scaffold has been successfully exploited to create potent pan-BCR-ABL inhibitors, including the investigational drug AKE-72.[3]

Key SAR Insights for BCR-ABL Inhibition:

  • The 3-Amino Group: Essential for hinge binding, forming hydrogen bonds with the kinase hinge region.[2]

  • The 4-Ethynyl Linker: Provides a rigid scaffold to position a larger substituent towards the solvent-front.

  • Substituents on the Ethynyl Group: The nature of the aryl or heteroaryl group attached to the ethynyl linker is a primary driver of potency. A benzamide moiety has been shown to be highly effective.

  • The "Tail" Moiety: A solubilizing group, often a piperazine derivative, attached to the benzamide ring significantly influences both potency and pharmacokinetic properties. The replacement of a morpholine with a (4-ethylpiperazin-1-yl)methyl group in the AKE-72 series dramatically improved activity against the T315I mutant.[3]

Comparative Activity of this compound Analogs against BCR-ABL:

CompoundR Group on BenzamideBCR-ABL (WT) IC50 (nM)BCR-ABL (T315I) IC50 (nM)K-562 (CML cell line) GI50 (nM)
Lead Compound 4-morpholin-4-yl-3-(trifluoromethyl)phenyl4.6227< 10
AKE-72 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl< 0.59< 10
Analog 4a 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl< 0.52114
Analog 4b 4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl1.168118

Data sourced from El-Damasy et al., 2023.[3]

The data clearly demonstrates that modifications to the "tail" region have a profound impact on activity against the resistant T315I mutant, with the ethylpiperazine moiety in AKE-72 providing optimal potency.

BCR-ABL Signaling Pathway and Inhibition:

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation JAK JAK JAK->STAT5 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Analogs (e.g., AKE-72) Inhibitor->BCR_ABL

Caption: Inhibition of the constitutively active BCR-ABL kinase by this compound analogs blocks multiple downstream signaling pathways, leading to reduced cell proliferation and survival.

Case Study 2: PI3K/mTOR Pathway Inhibitors for Solid Tumors

The PI3K/Akt/mTOR pathway is frequently dysregulated in a wide range of human cancers, making it a prime target for therapeutic intervention.[4][5] While the direct SAR of this compound analogs as PI3K/mTOR inhibitors is less extensively documented in publicly available literature, studies on related 3-ethynyl-1H-indazoles provide valuable insights into the pharmacophore requirements for targeting this pathway.[6]

Key SAR Insights for PI3K/mTOR Inhibition (inferred from related scaffolds):

  • The Indazole Core: Acts as a scaffold to position key interacting moieties within the ATP-binding site of PI3K and/or mTOR.

  • The Ethynyl Linker: A terminal alkyne or a substituted ethynyl group can form interactions within the active site. For 3-ethynyl-1H-indazoles, a terminal pyridine on the ethynyl group was found to be beneficial for PI3Kα inhibition.[6]

  • Substitutions on the Indazole Ring: Modifications at the N1 position can modulate solubility and cell permeability.

Comparative Activity of Indazole Analogs against Cancer Cell Lines with Dysregulated PI3K/mTOR Signaling:

CompoundScaffoldTarget(s)HT-29 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)A-549 (Lung) IC50 (µM)
W24 3-amino-1H-indazolePI3K/Akt/mTOR0.431.253.88
Compound 10 3-ethynyl-1H-indazolePI3Kα, PDK1, mTOR-1.8-
GDC-0941 2-(1H-indazol-4-yl)thieno[3,2-d]pyrimidineClass I PI3K-0.290.48

Data sourced from Chen et al., 2023[4], and Folkes et al., 2008[5].

While not all are 4-ethynyl analogs, this comparison highlights the potential of the indazole scaffold to potently inhibit cancer cell growth via the PI3K/mTOR pathway. Further exploration of the 4-ethynyl substitution pattern in this context is warranted.

PI3K/Akt/mTOR Signaling Pathway and Inhibition:

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Indazole-based Inhibitors Inhibitor->PI3K Inhibitor->mTORC1

Caption: Indazole-based inhibitors can target key nodes like PI3K and mTOR within this critical cell growth and survival pathway.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. Below are representative protocols for key assays used in the evaluation of this compound analogs.

Synthesis of this compound Analogs (General Scheme)

The synthesis of this compound analogs typically involves a Sonogashira coupling reaction between a 4-halo-1H-indazole intermediate and a terminal alkyne.

Experimental Workflow for Synthesis:

Synthesis_Workflow start Start with 4-Halo-1H-indazole protect Protecting Group Introduction (e.g., BOC) start->protect sonogashira Sonogashira Coupling with Terminal Alkyne (Pd catalyst, Cu(I) co-catalyst, base) protect->sonogashira deprotect Deprotection sonogashira->deprotect purify Purification (e.g., Column Chromatography) deprotect->purify characterize Characterization (NMR, MS) purify->characterize final_product Final this compound Analog characterize->final_product

Caption: A general synthetic workflow for this compound analogs.

Step-by-Step Protocol for Sonogashira Coupling:

  • To a solution of the protected 4-halo-1H-indazole in a suitable solvent (e.g., acetonitrile or THF), add the terminal alkyne (1.2 equivalents).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.1 equivalents) and a copper(I) co-catalyst (e.g., CuI, 0.1 equivalents).

  • Add a base (e.g., triethylamine, 3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen) for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the coupled product.

  • Proceed with the deprotection step if necessary, followed by final purification.

In Vitro Kinase Inhibition Assay (BCR-ABL Example)

This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).

Step-by-Step Protocol:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

  • In a 96-well plate, add the inhibitor at various concentrations (typically a serial dilution).

  • Add the recombinant BCR-ABL kinase enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, TR-FRET).

  • Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Antiproliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[7][8][9][10][11]

Step-by-Step Protocol:

  • Seed cancer cells (e.g., K-562) in a 96-well plate at a predetermined density and allow them to adhere overnight.[9][10][11]

  • Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 72 hours).[9]

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[7][9][10]

  • During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7][8][10]

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[7][8][10]

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.[7][9]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of potent and selective kinase inhibitors. The SAR studies highlighted in this guide demonstrate that systematic modifications to this core can be used to effectively target different kinase families, including the challenging drug-resistant mutants of BCR-ABL. The comparative analysis underscores the importance of a deep understanding of the target kinase's ATP-binding site to guide the rational design of next-generation inhibitors.

Future research in this area will likely focus on:

  • Expanding the Kinase Target Scope: Systematically exploring the SAR of this compound analogs against a broader range of kinases implicated in cancer and other diseases.

  • Improving Selectivity: Fine-tuning the substituents to enhance selectivity and minimize off-target effects, thereby improving the therapeutic window.

  • Optimizing Pharmacokinetic Properties: Further modifications to improve oral bioavailability, metabolic stability, and other ADME properties to advance lead compounds into clinical development.

By leveraging the insights from ongoing SAR studies and employing robust experimental methodologies, the this compound scaffold will undoubtedly continue to be a valuable source of novel and effective kinase inhibitors for the treatment of human diseases.

References

  • Chen, S., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry, 133, 106412. Available from: [Link]

  • Castellano, S., et al. (2014). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 57(13), 5621-5633. Available from: [Link]

  • Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379-388. Available from: [Link]

  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 719-733. Available from: [Link]

  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15481-15488. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available from: [Link]

  • Cui, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3939. Available from: [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. Available from: [Link]

  • Oslob, J. D., et al. (2008). Discovery of a potent and selective aurora kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 18(17), 4880-4884. Available from: [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • QIAGEN. (2015). Sample & Assay Technologies ipsogen® BCR-ABL1 Mbcr Kit Handbook. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Chen, Z., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 148, 107376. Available from: [Link]

  • Immunostep. (n.d.). Human BCR/ABL protein Kit. Available from: [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available from: [Link]

  • Jones, R. H., et al. (2012). Laboratory Practice Guidelines for Detecting and Reporting BCR-ABL Drug Resistance Mutations in Chronic Myelogenous Leukemia and Acute Lymphoblastic Leukemia: A Report of the Association for Molecular Pathology. The Journal of Molecular Diagnostics, 11(1), 4-11. Available from: [Link]

  • ResearchGate. (n.d.). Development of an on-chip in vitro BCR-ABL kinase radioassay. Available from: [Link]

  • de Souza, M. V. N. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19(1), 1-22. Available from: [Link]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. Available from: [Link]

  • Patel, R. B., et al. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters, 22(17), 5609-5614. Available from: [Link]

  • Gedia, M. I., et al. (2013). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(18), 5588-5597. Available from: [Link]

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A Researcher's Guide to Bioorthogonal Labeling: A Comparative Analysis of Alternatives to 4-Ethynyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of chemical biology, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for these endeavors, allowing for specific chemical reactions to occur within living systems without interfering with endogenous biochemical processes.[1][2] For years, terminal alkynes, such as 4-Ethynyl-1H-indazole, have been workhorse reagents for these applications, primarily through the Nobel prize-winning azide-alkyne cycloaddition, or "click chemistry."

This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers the data and insights needed to select the optimal reagent for their specific bioorthogonal applications. We will delve into the kinetics, stability, and practical considerations of various reagents, supported by experimental data and protocols to ensure the integrity and reproducibility of your findings.

The Role of this compound in Bioorthogonal Chemistry

This compound is a heterocyclic compound featuring a terminal alkyne group. This alkyne serves as a versatile chemical handle that can be metabolically incorporated into biomolecules or conjugated to a molecule of interest. The true power of this handle is realized when it is reacted with an azide-functionalized probe (e.g., a fluorophore, biotin, or drug molecule) via one of two primary mechanisms:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction forms a stable 1,4-disubstituted triazole linkage.[3] It is renowned for its reliability and high yields. However, the requirement for a copper(I) catalyst, often generated in situ from copper(II) salts and a reducing agent, raises concerns about cellular toxicity, which can limit its application in living cells and whole organisms.[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, Carolyn Bertozzi and her colleagues developed SPAAC.[5][6] This reaction utilizes a strained cyclooctyne that reacts spontaneously with an azide, driven by the release of ring strain.[5][7] This catalyst-free approach is highly biocompatible and has become a cornerstone of in vivo chemical biology.[5]

The choice between CuAAC and SPAAC often dictates the selection of the alkyne reagent. While this compound is suitable for CuAAC, the focus of modern bioorthogonal chemistry has increasingly shifted towards catalyst-free reactions, necessitating a broader range of reagents.

Visualizing the Core Chemistries

To better understand the basis of our comparisons, let's visualize the fundamental reaction mechanisms.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Terminal_Alkyne R1-C≡CH Product 1,4-Triazole Product Terminal_Alkyne->Product Azide R2-N3 Azide->Product Cu(I) Cu(I) Cu(I)->Product Catalyzes

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

SPAAC_Mechanism cluster_reactants Reactants Strained_Alkyne Strained Cyclooctyne Product Triazole Product Strained_Alkyne->Product Spontaneous Reaction Azide R-N3 Azide->Product

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

A Comparative Analysis of Leading Alternatives

The ideal bioorthogonal reagent is a balancing act between reaction kinetics, stability, biocompatibility, and size. The following sections compare prominent alternatives to this compound, providing a data-driven basis for selection.

Strained Cyclooctynes for SPAAC

For researchers prioritizing live-cell and in vivo applications, strained cyclooctynes are the reagents of choice. These molecules are designed for rapid, catalyst-free reactions with azides.

  • Dibenzocyclooctyne (DBCO or DIBO): DBCO is one of the most widely used SPAAC reagents. Its rigid, dibenzo-fused structure provides significant ring strain, leading to favorable reaction kinetics. It exhibits excellent stability in aqueous media and is relatively hydrophobic.

  • Bicyclo[6.1.0]nonyne (BCN): BCN is another popular strained alkyne that often exhibits faster kinetics than the earliest cyclooctynes.[7] Its smaller size compared to DBCO can be advantageous in minimizing potential steric hindrance when incorporated into biomolecules.

  • Difluorinated Cyclooctyne (DIFO): The addition of geminal fluorine atoms adjacent to the alkyne in DIFO serves to further activate the alkyne, leading to some of the fastest SPAAC reaction rates.[7] However, this increased reactivity can sometimes come at the cost of reduced stability.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reagents

Arguably the fastest bioorthogonal reaction currently available, the IEDDA ligation between a tetrazine and a strained alkene (like trans-cyclooctene, TCO) has revolutionized the field.[3] This reaction is exceptionally fast and produces only nitrogen gas as a byproduct.

  • Tetrazines and trans-Cyclooctenes (TCO): This reaction pair offers second-order rate constants that are orders of magnitude higher than most SPAAC reactions. This incredible speed is particularly useful for imaging low-abundance targets or for applications requiring rapid signal generation. The stability of tetrazines can be a concern, as they can be degraded by nucleophiles like thiols, but careful molecular design has led to more stable derivatives.[8]

IEDDA_Mechanism cluster_reactants Reactants Tetrazine Tetrazine Diels_Alder_Adduct Diels-Alder Adduct Tetrazine->Diels_Alder_Adduct Strained_Alkene trans-Cyclooctene (TCO) Strained_Alkene->Diels_Alder_Adduct Final_Product Stable Product + N2 Diels_Alder_Adduct->Final_Product Retro [4+2]

Caption: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction.

Other Terminal Alkynes for CuAAC

For applications where copper toxicity is not a limiting factor (e.g., fixed cells, proteomics samples), other terminal alkynes can be considered.

  • O-propargyl-puromycin (OPP): OPP is an analog of puromycin that contains a terminal alkyne. It is specifically used to label newly synthesized proteins (nascent polypeptide chains).[9] During translation, OPP is incorporated into the C-terminus of elongating polypeptide chains, effectively terminating translation and leaving an alkyne handle for subsequent CuAAC-mediated detection.[9] Its application is highly specific for nascent proteome profiling.[9]

Performance Data Summary
Reagent/Reaction PairReaction TypeApprox. 2nd Order Rate Constant (M⁻¹s⁻¹)BiocompatibilityKey AdvantageKey Disadvantage
This compound + Azide CuAAC~10² - 10³Moderate (Cu toxicity)High efficiency, stable productRequires cytotoxic copper catalyst
DBCO + Azide SPAAC~10⁻¹ - 1ExcellentGood balance of stability and reactivitySlower than IEDDA
BCN + Azide SPAAC~10⁻¹ - 1ExcellentSmaller size, good kineticsCan have off-target reactivity
Tetrazine + TCO IEDDA~10³ - 10⁶ExcellentExtremely fast kineticsTetrazine stability can be an issue
OPP + Azide CuAAC~10² - 10³Moderate (for live cells)Specific for nascent proteinsLimited to nascent proteome analysis

Note: Rate constants are approximate and can vary significantly based on the specific structures of the reactants and reaction conditions.

Experimental Protocol: Nascent Protein Labeling in Cultured Cells using an Alkyne Analog and Click Chemistry

This protocol provides a general framework for labeling newly synthesized proteins in mammalian cells using an alkyne-containing amino acid analog (e.g., L-Azidohomoalanine, AHA, which is an azide, with the subsequent click partner being an alkyne-fluorophore, or an alkyne analog like Homopropargylglycine, HPG) followed by CuAAC detection.

I. Materials
  • Mammalian cells in culture

  • Complete cell culture medium

  • Methionine-free medium

  • L-Homopropargylglycine (HPG) or other alkyne-containing amino acid analog

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction cocktail components:

    • Fluorescent azide (e.g., Alexa Fluor 488 Azide)

    • Copper(II) sulfate (CuSO₄) solution

    • Reducing agent (e.g., sodium ascorbate) solution

  • Fluorescence microscope

II. Workflow Diagram

Experimental_Workflow A 1. Cell Culture Grow cells to desired confluency. B 2. Starvation Incubate in methionine-free medium. A->B Deplete endogenous methionine C 3. Labeling Add HPG to medium and incubate. B->C Incorporate alkyne analog D 4. Fix and Permeabilize Fix with PFA, then permeabilize with Triton X-100. C->D Prepare for labeling E 5. Click Reaction Incubate with CuAAC cocktail containing fluorescent azide. D->E Attach fluorescent probe F 6. Wash and Image Wash cells and visualize using fluorescence microscopy. E->F Remove excess reagents

Caption: General workflow for metabolic labeling and bioorthogonal detection.

III. Step-by-Step Methodology
  • Cell Seeding: Seed mammalian cells on coverslips in a multi-well plate and grow to 70-80% confluency.

  • Amino Acid Starvation (Causality): To maximize the incorporation of the alkyne analog, endogenous methionine must be depleted. Gently wash the cells with warm PBS, then replace the complete medium with pre-warmed methionine-free medium. Incubate for 30-60 minutes.

  • Metabolic Labeling: Prepare a working solution of HPG in the methionine-free medium (typically 25-50 µM). Replace the starvation medium with the HPG-containing medium and incubate for the desired labeling period (e.g., 1-4 hours). This duration can be adjusted to capture different snapshots of protein synthesis.

  • Fixation: Wash the cells three times with PBS. Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature. This cross-links the proteins, preserving the cellular architecture.

  • Permeabilization: Wash the cells twice with PBS. Permeabilize by incubating with 0.5% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing the click chemistry reagents to access the intracellular proteins.

  • Click Reaction: Prepare the CuAAC "click" cocktail immediately before use. For a 100 µL reaction, mix the components in the following order:

    • PBS (to volume)

    • Fluorescent azide (e.g., 1-5 µM final concentration)

    • Copper(II) sulfate (e.g., 1 mM final concentration)

    • Sodium ascorbate (e.g., 10 mM final concentration, freshly prepared)

    • Trustworthiness Note: The order of addition is important. The reducing agent should be added last to initiate the formation of the active Cu(I) catalyst in the presence of the reactants.

  • Incubation: Remove the permeabilization buffer and add the click cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging: Wash the cells three times with PBS. Mount the coverslip on a microscope slide with an appropriate mounting medium. Image the cells using a fluorescence microscope with filters appropriate for the chosen fluorophore.

Conclusion and Future Outlook

While this compound remains a useful reagent for CuAAC-based applications, the landscape of bioorthogonal chemistry has expanded significantly. For researchers engaged in live-cell imaging or in vivo studies, catalyst-free methods are the gold standard. Strained alkynes like DBCO and BCN offer a robust and reliable platform for SPAAC reactions. For applications demanding the utmost speed and sensitivity, the IEDDA reaction between tetrazines and trans-cyclooctenes is unparalleled.

The selection of a bioorthogonal reagent is not a one-size-fits-all decision. It requires a careful consideration of the biological question, the experimental system, and the specific demands of the application. By understanding the kinetics, stability, and biocompatibility of the available alternatives, researchers can make informed choices that enhance the precision and impact of their work. As new reagents with even faster kinetics and improved stability are developed, the power and reach of bioorthogonal chemistry will undoubtedly continue to grow, enabling unprecedented insights into the workings of life.

References

  • Bioorthogonal chemistry. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Bioorthogonal 4H-pyrazole “click” reagents. (2023). PNAS. Retrieved January 27, 2026, from [Link]

  • Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. Accounts of chemical research, 44(9), 666-676. Retrieved January 27, 2026, from [Link]

  • Chen, J., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 147, 107376. Retrieved January 27, 2026, from [Link]

  • Bioorthogonal 4 H-pyrazole "click" reagents. (2023). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. (2023). Cell. Retrieved January 27, 2026, from [Link]

  • Bioorthogonal Chemistry in Biomolecule Quantification: A Review of Reactions and Strategies. (2024). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Bioorthogonal chemistry. (2020). Nature Reviews Methods Primers. Retrieved January 27, 2026, from [Link]

  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. (2024). MDPI. Retrieved January 27, 2026, from [Link]

  • Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry. (2024). ResearchGate. Retrieved January 27, 2026, from [Link]

  • El-Adl, K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. Retrieved January 27, 2026, from [Link]

  • Selected bioactive molecules containing 4H-indazol-4-one unit. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Design strategies for tetrazine fluorogenic probes for bioorthogonal imaging. (2025). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Pisani, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 257, 115352. Retrieved January 27, 2026, from [Link]

  • Ito, T., et al. (2021). Quantitative nascent proteome profiling by dual-pulse labelling with O-propargyl-puromycin and stable isotope-labelled amino acids. Scientific Reports, 11(1), 5241. Retrieved January 27, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethynyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and conscientious management of the chemical entities we handle. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Ethynyl-1H-indazole. My approach is grounded in the principle of proactive safety; in the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound, we must infer its potential hazards from structurally similar indazole derivatives and handle it with the appropriate level of caution. This ensures the protection of both laboratory personnel and the environment.

Hazard Assessment: An Evidence-Based Approach

Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is paramount. This compound is a nitrogen-containing heterocyclic compound, a class of molecules widely used in pharmaceuticals for their biological activity.[1][2] Data from analogous indazole compounds strongly suggest that this compound should be managed as a hazardous substance.

The primary causal factor for this assessment is the consistent hazard profile of related indazole structures, which indicates risks of irritation, toxicity, and potential long-term health effects. The presence of the ethynyl group also warrants consideration for its own unique reactivity.

Potential Hazard Classification & Rationale (Based on Structural Analogues) Source(s)
Acute Oral Toxicity Harmful if swallowed .[3][4][5] Ingestion may lead to gastrointestinal irritation.[4][3][4][5]
Skin Corrosion/Irritation Causes skin irritation , and potentially severe burns.[3][4][5][6] Prolonged contact must be avoided.[3][4][5][6]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[3][4][5][6] Some related compounds are noted as corrosive to eyes.[7][3][4][5][6][7]
Respiratory Irritation May cause respiratory irritation .[4][5][6] Inhalation of dust or aerosols should be minimized.[4][5][6]
Reproductive Toxicity Potential for reproductive harm .[3] At least one indazole derivative is classified as potentially damaging to fertility or an unborn child.[3][3]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases .[4][8] Contact with these can lead to vigorous, potentially hazardous reactions.[4][8]
Hazardous Decomposition Upon combustion, may release toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][8][4][8]

Essential Safety Protocols: PPE and Engineering Controls

Protecting the researcher is the first and most critical step in any laboratory procedure. The causality is simple: proper containment and barriers prevent exposure and mitigate risk.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][8]

  • Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[9] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[9]

  • Body Protection: Wear a standard laboratory coat. For larger quantities or in case of a spill, wear fire/flame resistant and impervious clothing.[9]

Engineering Controls:

  • Ventilation: All handling and preparation for disposal of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][9] This is crucial to minimize the risk of inhalation.[4]

  • Safety Stations: Ensure that eyewash stations and safety showers are close to the workstation location.[4]

The Core Disposal Workflow: A Step-by-Step Guide

The recommended and primary method for the disposal of this compound is through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal service.[4][10] On-site treatment or disposal via standard trash or sewer systems is strictly prohibited, as discharge into the environment must be avoided.[9]

Step 1: Waste Segregation and Collection

  • Action: Collect waste this compound (both pure compound and contaminated materials like gloves, weighing paper, etc.) in a dedicated hazardous waste container.[9][10]

  • Causality: Segregating waste by hazard class prevents dangerous chemical reactions between incompatible substances.[11] Keeping a dedicated container ensures the waste stream is well-characterized and can be managed safely by disposal technicians.

Step 2: Container Selection and Management

  • Action: Use a container that is in good condition, compatible with the chemical, and has a secure, tightly closing lid.[11][12] Do not overfill the container; a maximum of 90% capacity is the standard to allow for expansion.[12]

  • Causality: A robust, compatible container prevents leaks and spills.[11] Keeping the container closed except when adding waste prevents the release of vapors and protects the lab environment.[11]

Step 3: Accurate and Compliant Labeling

  • Action: Immediately label the waste container. The label must be firmly attached and clearly state:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "this compound" (no formulas or abbreviations).[11]

    • An accurate list of the container's contents and their approximate percentages.[11]

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date of waste accumulation.

  • Causality: Proper labeling is a legal requirement and is critical for the safe handling, transport, and ultimate disposal of the waste. It communicates the risks to everyone who may come into contact with the container.

Step 4: Safe Accumulation and Storage

  • Action: Store the labeled waste container in a designated satellite accumulation area, which must be at or near the point of generation and under the control of the laboratory operator.[11] The container should be placed in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Causality: Storing waste in a designated, controlled area minimizes the risk of accidental spills, breakage, or unauthorized access. Secondary containment is a crucial backup measure.

Step 5: Final Disposal Arrangement

  • Action: Once the container is 90% full, or according to your institution's policies, complete a chemical waste pickup request form and contact your EHS office to arrange for collection.[11]

  • Causality: Final disposal must be performed by trained professionals at an approved waste disposal plant in accordance with all local, state, and federal regulations.[4][9] This ensures the chemical is managed in an environmentally responsible manner.

Disposal Workflow Visualization

The following diagram outlines the logical progression from waste generation to final, verified disposal, ensuring a self-validating and compliant process.

G cluster_lab Laboratory Operations cluster_ehs EHS & Disposal Operations gen Waste Generation (this compound & Contaminated Materials) assess Hazard Assessment (Treat as Hazardous) gen->assess ppe Don Appropriate PPE & Use Fume Hood assess->ppe collect Collect in Designated, Compatible Container ppe->collect label_waste Label Container Accurately ('Hazardous Waste', Full Name, Hazards) collect->label_waste store Store in Satellite Accumulation Area label_waste->store request Request Waste Pickup (Contact EHS Office) store->request pickup EHS Collection & Transport request->pickup dispose Final Disposal at Approved Waste Facility pickup->dispose

Caption: Disposal workflow for this compound.

Senior Scientist's Summary and Final Recommendation

The responsible management of chemical waste is a non-negotiable aspect of scientific integrity. The procedures outlined in this guide are designed to create a self-validating system of safety and compliance for the disposal of this compound. The foundational principle is one of informed caution: given the known hazards of the indazole chemical family, we must handle this specific derivative with the highest standards of care.

Always prioritize safety, adhere to the procedural steps, and never hesitate to consult with your institution's Environmental Health & Safety professionals. They are your most valuable resource for ensuring that your laboratory's practices are safe, compliant, and environmentally sound.

References

  • 1H-Imidazole, 1-ethenyl- - Evaluation statement . (2022). Australian Industrial Chemicals Introduction Scheme. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • HS Code 2933: Heterocyclic Compounds Regulations . (2025). Mercury Shipping. [Link]

  • 1H-Indazole | C7H6N2 | CID 9221 . PubChem, National Center for Biotechnology Information. [Link]

  • (1H-indazol-4-yl)methanol | C8H8N2O | CID 22661249 . PubChem, National Center for Biotechnology Information. [Link]

  • Campanati, M., Fornasari, G., & Vaccari, A. (2000). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
  • NIH Waste Disposal Guide 2022 . National Institutes of Health. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.